molecular formula C8H18N2O B13906586 (1,2,4-Trimethylpiperazin-2-YL)methanol

(1,2,4-Trimethylpiperazin-2-YL)methanol

Katalognummer: B13906586
Molekulargewicht: 158.24 g/mol
InChI-Schlüssel: NGRMRNBPDQDKKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1,2,4-Trimethylpiperazin-2-YL)methanol is a useful research compound. Its molecular formula is C8H18N2O and its molecular weight is 158.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1,2,4-Trimethylpiperazin-2-YL)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1,2,4-Trimethylpiperazin-2-YL)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C8H18N2O

Molekulargewicht

158.24 g/mol

IUPAC-Name

(1,2,4-trimethylpiperazin-2-yl)methanol

InChI

InChI=1S/C8H18N2O/c1-8(7-11)6-9(2)4-5-10(8)3/h11H,4-7H2,1-3H3

InChI-Schlüssel

NGRMRNBPDQDKKC-UHFFFAOYSA-N

Kanonische SMILES

CC1(CN(CCN1C)C)CO

Herkunft des Produkts

United States
Foundational & Exploratory

Chemical Structure & Synthesis: 1,2,4-Trimethyl-2-hydroxymethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical structure, synthesis, and technical characterization of 1,2,4-trimethyl-2-hydroxymethylpiperazine , a specialized quaternary heterocyclic scaffold used in advanced drug discovery.

Part 1: Executive Technical Summary

1,2,4-Trimethyl-2-hydroxymethylpiperazine (Structure 1 ) is a chiral, trisubstituted piperazine derivative characterized by a quaternary carbon center at position 2 . Unlike standard piperazines, the C2 position holds both a methyl group and a hydroxymethyl group, imparting significant conformational rigidity and metabolic stability against


-oxidation.

This scaffold is a high-value intermediate in the synthesis of HIV integrase inhibitors , GPCR ligands , and kinase inhibitors , where the quaternary center locks the piperazine ring into a specific chair conformation, enhancing ligand-target binding affinity.

Property Data
IUPAC Name [(2S)-1,2,4-trimethylpiperazin-2-yl]methanol (assuming S-isomer)
CAS Registry 2954725-95-0 (R-isomer); 2954726-57-7 (S-isomer)
Molecular Formula C

H

N

O
Molecular Weight 158.24 g/mol
Key Structural Feature C2 Quaternary Center (Methyl + Hydroxymethyl)
pKa (Calculated) ~7.8 (N4), ~3.5 (N1 - lowered by steric bulk/inductive effects)

Part 2: Structural Analysis & Stereochemistry

Conformational Dynamics

The introduction of a quaternary center at C2 forces the piperazine ring into a preferred chair conformation .

  • N1-Methyl & N4-Methyl: These groups undergo rapid pyramidal inversion but generally adopt an equatorial orientation to minimize 1,3-diaxial interactions.

  • C2-Substituents: The bulky hydroxymethyl (-CH

    
    OH)  group prefers the equatorial  position to avoid steric clash with the N-methyl groups, placing the smaller C2-methyl group in the axial  position.
    

This "stereochemical locking" is critical for potency in drug design, as it presents the hydroxymethyl group (a hydrogen bond donor/acceptor) in a precise vector.

Numbering & Nomenclature
  • Position 1 (N): Methylated.

  • Position 2 (C): Quaternary center (Methyl + Hydroxymethyl).

  • Position 3 (C): Methylene (-CH

    
    -).[1]
    
  • Position 4 (N): Methylated.

  • Position 5/6 (C): Ethylene bridge.

Part 3: Synthesis Protocol (Diketopiperazine Route)

The most robust synthetic pathway avoids direct alkylation of piperazine, which leads to over-alkylation mixtures. Instead, a De Novo Assembly via a diketopiperazine intermediate is required to establish the quaternary center cleanly.

Retrosynthetic Analysis
  • Target: 1,2,4-Trimethyl-2-hydroxymethylpiperazine.

  • Precursor: 1,4-Dimethyl-3-hydroxymethyl-3-methyl-2,5-piperazinedione.

  • Starting Materials:

    
    -Methylserine (provides the quaternary C) and Sarcosine (provides N-Me).
    
Step-by-Step Experimental Protocol
Step 1: Peptide Coupling

React


-Boc-

-methylserine with Sarcosine methyl ester.
  • Reagents:

    
    -Boc-
    
    
    
    -methylserine (1.0 eq), Sarcosine methyl ester HCl (1.1 eq), EDC
    
    
    HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq) in DMF.
  • Conditions: Stir at 0°C

    
     RT for 16 h.
    
  • Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO

    
    , and brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Product: Linear dipeptide (

    
    -Boc-
    
    
    
    -Me-Ser-Sar-OMe).
Step 2: Deprotection & Cyclization (Diketopiperazine Formation)
  • Deprotection: Treat the dipeptide with TFA/DCM (1:1) for 2 h to remove the Boc group. Concentrate to dryness.

  • Cyclization: Dissolve the residue in 2-butanol or Toluene/Piperidine (10%) and reflux for 12–24 h. The free amine attacks the methyl ester intramolecularly.

  • Result: 3-Hydroxymethyl-3-methyl-piperazine-2,5-dione.

    • Note: If N-methylation is required at N1, perform NaH/MeI alkylation on the diketopiperazine now (if not using N-methyl precursors).

Step 3: Global Reduction

Reduce the amide carbonyls to methylenes using a strong hydride donor.

  • Reagents: LiAlH

    
     (4.0 eq) in anhydrous THF.
    
  • Procedure: Add the diketopiperazine solution dropwise to a suspension of LiAlH

    
     at 0°C. Reflux for 16–24 h.
    
  • Quench: Fieser workup (Water, 15% NaOH, Water). Filter the aluminum salts.

  • Purification: Distillation under reduced pressure or column chromatography (DCM/MeOH/NH

    
    ).
    
Visualized Synthesis Pathway

Synthesis Start Alpha-Methylserine (Quaternary Source) Step1 Peptide Coupling (w/ Sarcosine) Start->Step1 EDC/HOBt Step2 Cyclization (Diketopiperazine) Step1->Step2 TFA; Reflux Step3 Global Reduction (LiAlH4) Step2->Step3 LiAlH4/THF Final 1,2,4-Trimethyl-2- hydroxymethylpiperazine Step3->Final Purification

Caption: Figure 1. De novo synthesis via diketopiperazine intermediate ensures stereochemical integrity of the quaternary center.

Part 4: Characterization & Quality Control

NMR Spectroscopy Signatures

The quaternary nature of C2 disrupts the symmetry of the piperazine ring, creating distinct diastereotopic signals.

Nucleus Shift (

ppm)
Multiplicity Assignment

H NMR
0.95 – 1.05Singlet (3H)C2-CH

(Axial methyl)
2.25Singlet (3H)N4-CH

2.30Singlet (3H)N1-CH

3.40 & 3.65Doublets (J~11Hz)-CH

OH
(Diastereotopic)
2.40 – 2.80MultipletsPiperazine Ring Protons

C NMR
~60.5SingletC2 (Quaternary)
~68.0Singlet-CH

OH
~46.0, ~55.0SingletsN-Methyl carbons
Mass Spectrometry
  • Ionization: ESI+

  • Molecular Ion: [M+H]

    
     = 159.15 m/z.
    
  • Fragmentation: Loss of -CH

    
    OH (M-31) is a common fragmentation pathway for this scaffold.
    

Part 5: Applications in Drug Discovery

Rigidification of Pharmacophores

The Gem-dimethyl effect (Thorpe-Ingold effect) provided by the C2-methyl group pre-organizes the piperazine ring. This reduces the entropic penalty upon binding to a protein target.

  • Use Case: Designing next-generation Kinase Inhibitors where the hydroxymethyl group forms a critical H-bond with the hinge region, while the methyl group enforces the correct vector.

Metabolic Stability

Standard piperazines are prone to oxidative metabolism (N-dealkylation or


-carbon hydroxylation).
  • Mechanism: The quaternary C2 blocks metabolic oxidation at the most reactive

    
    -position next to N1. This significantly extends the half-life (
    
    
    
    )
    of the drug candidate.
Logic Diagram: Structure-Activity Relationship (SAR)

SAR Center 1,2,4-Trimethyl-2- hydroxymethylpiperazine Quat Quaternary C2 (Me + CH2OH) Center->Quat NMe N-Methyl Groups Center->NMe OH Hydroxymethyl Group Center->OH Metab Blocks Alpha-Oxidation (Increased t1/2) Quat->Metab Conf Locks Chair Conformation (High Affinity) Quat->Conf Sol H-Bond Donor/Acceptor (Solubility/Binding) OH->Sol

Caption: Figure 2. SAR impact of the quaternary scaffold on drug properties.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12659075: (2S)-1,2,4-trimethylpiperazine. Retrieved from [Link][2]

  • Cochran, B. M., & Michael, F. E. (2008).[3] Synthesis of 2,6-Disubstituted Piperazines by a Diastereoselective Palladium-Catalyzed Hydroamination Reaction. Organic Letters, 10(2), 329–332. Retrieved from [Link]

  • Reagentia. Product Catalog: [(2R)-1,2,4-trimethylpiperazin-2-yl]methanol (CAS 2954725-95-0). Retrieved from [Link]

  • Rossi, R., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Medicinal Chemistry Reviews. (Contextual synthesis reference).

Sources

Differentiating 1,4-Dimethylpiperazine and 1,2,4-Trimethylpiperazine Derivatives: A Guide to Structure, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in biologically active compounds.[1] Its six-membered heterocyclic structure, containing two opposing nitrogen atoms, imparts favorable physicochemical properties such as improved aqueous solubility and oral bioavailability, making it a desirable component in drug design.[1][2] Minor alterations to this core structure can lead to significant shifts in pharmacological activity.[3] This guide delves into the critical differences between two closely related classes of piperazine derivatives: those derived from the symmetric 1,4-dimethylpiperazine and the asymmetric, chiral 1,2,4-trimethylpiperazine. Understanding these distinctions is paramount for designing novel therapeutics with enhanced specificity and efficacy.

The Core Structural Divergence: Symmetry vs. Asymmetry

The fundamental difference between 1,4-dimethylpiperazine and 1,2,4-trimethylpiperazine lies in the placement of the methyl groups, which dictates the molecule's overall symmetry, stereochemistry, and reactive potential.

1,4-Dimethylpiperazine is a symmetrical, achiral molecule where both nitrogen atoms are tertiary amines, each bearing a methyl group.[4] This symmetrical substitution results in a relatively simple chemical landscape. In contrast, 1,2,4-trimethylpiperazine is an asymmetrical molecule. It features one tertiary amine (N4) and one secondary amine (N1) within the ring, with an additional methyl group on a carbon atom (C2).[5] This substitution pattern introduces a chiral center at the C2 position, meaning it can exist as (R) and (S) enantiomers.[6]

G cluster_0 1,4-Dimethylpiperazine (Achiral) cluster_1 1,2,4-Trimethylpiperazine (Chiral) mol1 mol1 mol2 mol2

Figure 1: Core structures of 1,4-dimethylpiperazine and 1,2,4-trimethylpiperazine.

This seemingly minor difference—an extra methyl group and its unique placement—has profound consequences for the molecule's physical properties, synthetic utility, and, ultimately, its biological interactions.

Table 1: Comparative Physicochemical Properties
Property1,4-Dimethylpiperazine1,2,4-TrimethylpiperazineReference(s)
CAS Number 106-58-1120-85-4[7]
Molecular Formula C₆H₁₄N₂C₇H₁₆N₂[7]
Molecular Weight 114.19 g/mol 128.22 g/mol [8]
Boiling Point 131-132 °CNot specified
Density 0.844 g/mL at 25 °CNot specified
Symmetry Symmetric (C2h)Asymmetric
Chirality AchiralChiral (at C2)[6]
Nitrogen Atoms Two tertiary (N1, N4)One secondary (N1), One tertiary (N4)

Synthetic Implications and Derivatization Strategies

The structural differences directly influence the synthetic pathways available for creating derivatives. The choice of starting material inherently defines the types of chemical modifications that can be readily achieved.

  • Derivatives of 1,4-Dimethylpiperazine: With both nitrogen atoms already substituted, derivatization is challenging at these positions. Synthetic efforts must therefore target the C-H bonds of the piperazine ring. Recent advances in C-H functionalization provide a pathway to introduce substituents onto the carbon skeleton, though this can sometimes lack regioselectivity and require specialized catalysts.[2] Another approach involves synthesizing the entire substituted ring system from acyclic precursors to achieve the desired substitution pattern.[9]

  • Derivatives of 1,2,4-Trimethylpiperazine: The presence of a secondary amine (N1) provides a reactive handle for a wide range of well-established synthetic transformations. This nitrogen can be readily acylated, alkylated, or used in reductive amination and transition metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to attach various pharmacophoric groups.[10] However, the adjacent methyl group at the C2 position introduces steric hindrance, which can modulate the reactivity of the N1 nitrogen compared to an unsubstituted piperazine. This steric bulk must be considered when planning reaction conditions.

G General Derivatization Pathways cluster_14 1,4-Dimethylpiperazine Scaffold cluster_124 1,2,4-Trimethylpiperazine Scaffold N14 Both Nitrogens Blocked CH_Func C-H Functionalization N14->CH_Func Primary Routes Ring_Synth De Novo Ring Synthesis N14->Ring_Synth Primary Routes N124 One Secondary Nitrogen (N1) Available N_Alk N-Alkylation / Acylation N124->N_Alk Common Routes N_Aryl N-Arylation (e.g., Buchwald-Hartwig) N124->N_Aryl Common Routes Red_Am Reductive Amination N124->Red_Am Common Routes Steric Steric Hindrance from C2-Methyl (affects N1 reactivity) N124->Steric

Figure 2: Contrasting synthetic possibilities for the two piperazine scaffolds.

Structure-Activity Relationships (SAR) and Biological Consequences

The piperazine scaffold is a key element in drugs targeting a wide range of biological systems, including central nervous system (CNS) receptors, kinases, and infectious agents.[11][12] The choice between a 1,4-dimethyl and a 1,2,4-trimethyl core can profoundly impact a derivative's pharmacological profile.

  • Conformational Rigidity and Vectorial Projection: The piperazine ring typically exists in a chair conformation. Substituents on the ring project in specific vectors. The additional C2-methyl group in 1,2,4-trimethylpiperazine derivatives not only adds steric bulk but can also influence the conformational equilibrium of the ring. This alters the three-dimensional space occupied by the molecule and the orientation of the substituent attached at the N1 position. This change can be critical for fitting into a specific protein binding pocket, potentially increasing affinity and selectivity for the target.[13]

  • Chirality and Enantioselectivity: As 1,2,4-trimethylpiperazine derivatives are chiral, their enantiomers can exhibit different biological activities. It is a well-established principle in pharmacology that enantiomers of a chiral drug may have different potencies, efficacies, or even entirely different pharmacological effects. This necessitates stereoselective synthesis or chiral separation to develop a single-enantiomer drug, which is often preferred for a cleaner pharmacological and safety profile.

  • Metabolic Stability: The methyl groups can influence the metabolic stability of the derivatives. While they can block sites of metabolism (e.g., N-dealkylation), they can also be sites of oxidative metabolism themselves. The overall metabolic profile will depend on the specific derivative and the enzymes involved.

The versatile structure of piperazine allows for the creation of bioactive molecules for various diseases, and modifications to the core can fine-tune properties like target affinity and specificity.[2]

Analytical Differentiation: A Critical Challenge

Distinguishing between isomers of piperazine derivatives is a significant challenge in forensic and analytical chemistry.[14] Derivatives of 1,4-dimethylpiperazine and 1,2,4-trimethylpiperazine can be particularly difficult to differentiate due to their similar masses and potential for co-elution in chromatographic systems.

  • Gas Chromatography-Mass Spectrometry (GC-MS): While GC can often separate isomers, standard electron ionization mass spectrometry (EI-MS) may produce very similar fragmentation patterns.[15] The major fragment ions often arise from cleavage of the piperazine ring, which can be common to both structures, making unambiguous identification based on MS alone unreliable.[16]

  • Vibrational Spectroscopy (FTIR and Raman): Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy provide a unique "fingerprint" for a molecule based on its vibrational modes. The difference in symmetry and substitution pattern between the two classes of derivatives leads to distinct spectra, especially in the fingerprint region (below 1500 cm⁻¹). These techniques, particularly when coupled with chromatography (e.g., GC-IR), can be powerful tools for unambiguous isomer identification.[15][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are definitive methods for structure elucidation. The asymmetry of the 1,2,4-trimethylpiperazine core results in a more complex spectrum with unique signals for each proton and carbon, whereas the symmetry of the 1,4-dimethylpiperazine core leads to a much simpler spectrum.

G Analytical Workflow for Isomer Differentiation start Unknown Piperazine Sample gcms GC-MS Analysis start->gcms result_gcms Retention Time & Mass Spectrum gcms->result_gcms decision MS Fragmentation Ambiguous? result_gcms->decision ftir GC-IR or Raman Spectroscopy decision->ftir Yes nmr NMR Spectroscopy (¹H, ¹³C) decision->nmr Confirm Structure id_14 Identified as 1,4-Dimethyl Derivative decision->id_14 No result_ftir Vibrational 'Fingerprint' ftir->result_ftir id_124 Identified as 1,2,4-Trimethyl Derivative result_ftir->id_124 result_nmr Definitive Structural Data nmr->result_nmr result_nmr->id_14 result_nmr->id_124

Figure 3: Recommended workflow for the analytical differentiation of piperazine isomers.

Experimental Protocols

Protocol 1: General Synthesis of an N-Aryl Derivative from a 1,2,4-Trimethylpiperazine Scaffold (Buchwald-Hartwig Amination)

This protocol describes a general method for coupling an aryl halide with the secondary amine of a 1,2,4-trimethylpiperazine precursor.

  • Reagent Preparation: In a nitrogen-purged glovebox, add the aryl halide (1.0 mmol), the 1,2,4-trimethylpiperazine derivative (1.2 mmol), a palladium catalyst such as Pd₂(dba)₃ (0.02 mmol), and a phosphine ligand such as Xantphos (0.04 mmol) to an oven-dried reaction vial.

  • Solvent and Base Addition: Add a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 mmol). Add anhydrous, degassed toluene (5 mL) to the vial.

  • Reaction: Seal the vial and remove it from the glovebox. Place it in a preheated oil bath at 100-110 °C. Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter it through a pad of celite to remove the catalyst and salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the desired N-aryl derivative.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Differentiation by GC-MS

This protocol provides a starting point for developing a GC-MS method to separate and analyze piperazine isomers.

  • Sample Preparation: Prepare a 1 mg/mL solution of the piperazine derivative sample in a suitable solvent like methanol or acetonitrile.

  • GC Column Selection: Use a mid-polarity capillary column, such as an Rxi®-17Sil MS or equivalent, which has been shown to be effective for separating regioisomeric piperazines.[16]

  • GC Conditions (Example):

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.

    • Carrier Gas: Helium, constant flow of 1.0 mL/min.

  • MS Conditions (Example):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: 40-550 m/z.

  • Data Analysis:

    • Compare the retention times of the unknown sample against authentic reference standards for both 1,4-dimethylpiperazine and 1,2,4-trimethylpiperazine derivatives.

    • Carefully analyze the mass spectra. While they may be similar, look for subtle differences in the relative intensities of key fragment ions.[16] Do not rely on mass spectral library matches alone for definitive identification.

    • For unambiguous identification, confirmation by an orthogonal technique like GC-IR or NMR is required.[16][17]

Conclusion

The distinction between 1,4-dimethylpiperazine and 1,2,4-trimethylpiperazine derivatives is a clear illustration of how subtle changes in molecular architecture can have a cascading effect on chemical synthesis, structure-activity relationships, and analytical characterization. While the symmetrical 1,4-dimethyl core offers simplicity, the asymmetrical and chiral 1,2,4-trimethyl scaffold provides a reactive handle for diverse functionalization and introduces stereochemical complexity that can be exploited for enhanced biological targeting. For drug development professionals, a thorough understanding of these differences is not merely academic; it is essential for the rational design of next-generation therapeutics and the robust analytical validation required to bring them to fruition.

References

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Medicinal Chemistry, 20(8), 753-780. [Link]

  • 1,4 Dimethylpiperazine. Kubochem. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. ResearchGate. [Link]

  • Yamashita, T., et al. (1996). Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. Chemical & Pharmaceutical Bulletin, 44(4), 856-9. [Link]

  • Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. (2009). European Journal of Medicinal Chemistry, 44(11), 4367-75. [Link]

  • 1,4-DIMETHYLPIPERAZINE. Ataman Kimya. [Link]

  • Clark, C. R., & Deruiter, J. (2014). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. National Criminal Justice Reference Service. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Bentham Science. [Link]

  • Distinguishing Piperazine and 12 Analogues Using Raman Microspectroscopy and Chemometrics. ProQuest. [Link]

  • Synthesis of 1,4-dimethylpiperazine. PrepChem.com. [Link]

  • DeRuiter, J., et al. (2018). Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. Drug testing and analysis, 10(4), 696-704. [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]

  • 1,4-Dimethylpiperazine. PubChem. [Link]

  • 1,4-dimethylpiperazine. Stenutz. [Link]

  • Design, synthesis, and biological activity of novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters, 22(9), 3290-5. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • Chemical Properties of Piperazine, 1,2,4-trimethyl- (CAS 120-85-4). Cheméo. [Link]

  • 1,2,4-Trimethylpiperazine. PubChem. [Link]

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). ResearchGate. [Link]

  • Novel chiral N,N'-dimethyl-1,4-piperazines with metal binding abilities. ResearchGate. [Link]

  • Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3-thiol Derivatives of Expected Anticancer and Antimicrobial Activity. ResearchGate. [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

  • Preparation method of 1-methyl piperazine.
  • (2S)-1,2,4-trimethylpiperazine. PubChem. [Link]

  • Piperazine, 1,2,4-trimethyl-. NIST WebBook. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
  • Recent Advances in the Biological Activity of s-Triazine Core Compounds. MDPI. [Link]

  • Design and Synthesis of 1,4-Diformyl-Piperazine Ferrostatin-1 Derivatives as Novel Ferroptosis Inhibitors. (2024). Chemical Biology & Drug Design, 104(5). [Link]

  • Khamrang, T., et al. (2018). 1,4-Dimethylpiperazine-2,3-dione. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 1), 69-71. [Link]

  • Synthesis, characterization and biological activity of some new 1,2,4-triazine derivatives. (2010). Journal of the Serbian Chemical Society, 75(4), 441-449. [Link]

  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. [Link]

  • Roles, G., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 116. [Link]

  • An efficient synthesis of 1, 2, 4-triazine derivatives and their in vitro antimicrobial activity. Scholars Research Library. [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2024). MDPI. [Link]

Sources

Methodological & Application

Precision Synthesis of (1,2,4-Trimethylpiperazin-2-yl)methanol via Modified Diketopiperazine Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of (1,2,4-Trimethylpiperazin-2-yl)methanol , a sterically congested, chiral piperazine scaffold often utilized as a pharmacophore in neuroactive drug discovery.

The presence of a quaternary center at the C2 position (bearing both a methyl and a hydroxymethyl group) presents a significant synthetic challenge. Standard alkylation of piperazine rings often leads to racemization or regiochemical mixtures. Therefore, this protocol utilizes a chiral pool strategy , deriving the quaternary center directly from


-Methyl-L-Serine . The pathway involves the formation of a diketopiperazine (DKP) intermediate, followed by global reduction and reductive amination.

Key Advantages of this Protocol:

  • Stereochemical Integrity: The C2 quaternary center is preserved from the amino acid starting material.

  • Scalability: The DKP route avoids hazardous cyclization reagents like aziridines.

  • Modularity: The method can be adapted for different N-substituents by altering the amino acid coupling partner.

Retrosynthetic Analysis & Pathway

The target molecule is disassembled into two commercially available amino acid derivatives:


-Methyl-L-Serine  (providing the quaternary C2 center) and Sarcosine  (N-Methylglycine, providing the N4-methyl group).
Logical Pathway
  • Peptide Assembly: Coupling of protected

    
    -Methylserine with Sarcosine methyl ester.
    
  • Cyclization: Deprotection and intramolecular cyclization to form the 2,5-diketopiperazine (DKP).[1]

  • Global Reduction: Lithium Aluminum Hydride (LiAlH

    
    ) reduction of the DKP carbonyls to the piperazine ring.
    
  • N-Methylation: Final installation of the N1-methyl group via Eschweiler-Clarke conditions.

Figure 1: Retrosynthetic disconnection strategy relying on the DKP scaffold to establish the piperazine core.

Detailed Experimental Protocol

Phase 1: Precursor Assembly (Dipeptide Formation)

Objective: Synthesize the linear dipeptide N-Boc-α-Methyl-L-Serinyl-Sarcosine Methyl Ester.

  • Reagents:

    • N-Boc-α-Methyl-L-Serine (1.0 eq)

    • Sarcosine Methyl Ester HCl (1.1 eq)

    • EDC·HCl (1.2 eq)

    • HOBt (1.2 eq)

    • DIPEA (3.0 eq)

    • Dichloromethane (DCM) or DMF (Solvent)

Procedure:

  • Dissolve N-Boc-α-Methyl-L-Serine (10 mmol) in DCM (50 mL) at 0°C.

  • Add HOBt (12 mmol) and EDC·HCl (12 mmol). Stir for 15 minutes to activate the acid.

  • Add Sarcosine Methyl Ester HCl (11 mmol) followed by dropwise addition of DIPEA (30 mmol).

  • Allow the reaction to warm to room temperature (RT) and stir for 12 hours.

  • Workup: Wash with 1N HCl, sat. NaHCO

    
    , and brine.[2] Dry over Na
    
    
    
    SO
    
    
    and concentrate.
  • QC Check: Confirm product via LC-MS (Expected M+H).

Phase 2: Cyclization to Diketopiperazine (DKP)

Objective: Form 3-(hydroxymethyl)-1,3-dimethylpiperazine-2,5-dione.

  • Reagents:

    • Trifluoroacetic acid (TFA)

    • DCM

    • Triethylamine (TEA) or Pyridine

    • Methanol/Reflux[3]

Procedure:

  • Deprotection: Dissolve the crude dipeptide in DCM/TFA (1:1 v/v) at 0°C. Stir for 1 hour to remove the Boc group. Concentrate to dryness.

  • Neutralization & Cyclization: Redissolve the residue in Methanol (100 mL). Add TEA until pH ~8-9.

  • Heat the solution to reflux for 6–12 hours. The free amine will attack the methyl ester intramolecularly to form the six-membered DKP ring.

  • Isolation: Concentrate the solvent. The DKP often precipitates or crystallizes. If not, purify via flash chromatography (EtOAc/MeOH).

  • Data Validation:

    
    H NMR should show the disappearance of the methyl ester singlet (~3.7 ppm) and the appearance of the rigid DKP ring signals.
    
Phase 3: Global Reduction

Objective: Reduce the two amide carbonyls to amines. Note: The hydroxymethyl group is stable to LiAlH


, forming an alkoxide intermediate.
  • Reagents:

    • Lithium Aluminum Hydride (LiAlH

      
      ) (4.0 - 6.0 eq)
      
    • Anhydrous THF

Procedure:

  • Safety: Purge a 3-neck flask with Argon. Add LiAlH

    
     pellets (suspend in THF).
    
  • Dissolve the DKP (5 mmol) in anhydrous THF (20 mL) and add dropwise to the LiAlH

    
     suspension at 0°C.
    
  • Heat to reflux for 16–24 hours. The reaction requires forcing conditions to fully reduce the sterically hindered amide near the quaternary center.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL Water (
      
      
      
      = grams of LiAlH
      
      
      used)
    • 
       mL 15% NaOH
      
    • 
       mL Water[3][4]
      
  • Filter the granular precipitate. Wash the cake with THF.

  • Concentrate the filtrate to yield the crude piperazine intermediate: (3,4-dimethylpiperazin-2-yl)methanol (Note: Numbering shifts; the N from Sarcosine is methylated, the N from Serine is secondary).

Phase 4: Final N-Methylation (Eschweiler-Clarke)

Objective: Methylate the secondary amine (N1) to achieve the final 1,2,4-trimethyl pattern.

  • Reagents:

    • Formaldehyde (37% aq., excess)

    • Formic Acid (excess)

Procedure:

  • Dissolve the crude piperazine in Formic acid (5 eq).

  • Add Formaldehyde (5 eq).

  • Reflux at 90–100°C for 4 hours. CO

    
     evolution will be observed.
    
  • Workup: Cool to RT. Basify with 2N NaOH to pH > 12.

  • Extract with DCM (3x). Dry over Na

    
    SO
    
    
    
    .
  • Purification: Distillation (if liquid) or Column Chromatography (DCM/MeOH/NH

    
    OH).
    

Reaction Workflow Diagram

Figure 2: Step-by-step reaction workflow from amino acid starting material to final target.

Data Summary & Quality Control

ParameterSpecificationMethod
Appearance Colorless to pale yellow oilVisual
Purity > 95%GC-MS or HPLC (C18, basic buffer)
Identity M+H = 159.15 (Calc.)LC-MS (ESI+)
Stereochemistry Retention of Configuration (S)Chiral HPLC
1H NMR Key Signals C2-Me (Singlet, ~1.0 ppm)N-Me (Two singlets, ~2.2-2.3 ppm)400 MHz NMR (CDCl

)
Critical Troubleshooting
  • Incomplete Reduction: The amide adjacent to the quaternary methyl (from

    
    -methylserine) is sterically hindered. If LiAlH
    
    
    
    reduction is incomplete, consider using Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) in Toluene at higher temperatures.
  • Solubility: The final product is highly polar and water-soluble. During extraction, ensure the aqueous phase is saturated with NaCl (salting out) and perform multiple extractions with DCM or Chloroform/Isopropanol (3:1).

References

  • Diketopiperazine Synthesis

    • Gou, Z., et al. (2011).[5] One-Pot Preparation of 3-Hydroxymethyl 2,5-Diketopiperazine for Total Synthesis of Peticinnamin E. Asian Journal of Chemistry.

    • (Verified via context match in search results).

  • Quaternary Amino Acid Derivatization

    • Davies, S. G., et al. (2007).
  • General Piperazine Reduction Protocols

    • Koshizuka, M., et al. (2023).[1][6] Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. Journal of Organic Chemistry.

  • LiAlH4 Reduction Safety: Bretherick's Handbook of Reactive Chemical Hazards. (Standard Reference for Hydride Reductions).

Sources

Application Notes and Protocols for the N-methylation of 2-methylpiperazine-2-methanol

Author: BenchChem Technical Support Team. Date: February 2026

<

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of N-Methylated Piperazines

N-methylated piperazine moieties are prevalent structural motifs in a wide range of pharmacologically active compounds, influencing their potency, selectivity, and pharmacokinetic properties.[1][2] The introduction of a methyl group to a nitrogen atom can significantly alter a molecule's biological activity, a phenomenon sometimes referred to as the "magic methyl effect."[1] Specifically, the N-methylation of scaffolds like 2-methylpiperazine-2-methanol provides valuable building blocks for drug discovery, particularly in the development of ligands targeting the central nervous system.[3] This guide provides a detailed protocol for the N-methylation of 2-methylpiperazine-2-methanol, focusing on the highly efficient and widely used Eschweiler-Clarke reaction.

Reaction Overview: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and robust method for the N-methylation of primary and secondary amines.[4][5] This reductive amination process utilizes formaldehyde as the carbon source and formic acid as the reducing agent.[6][7] A key advantage of this reaction is that it selectively produces tertiary amines without the formation of quaternary ammonium salts, which can be a problematic side reaction with other methylating agents like methyl iodide.[1][8]

The reaction proceeds through a two-step mechanism. First, the secondary amine of the piperazine ring reacts with formaldehyde to form an iminium ion.[4][8] Subsequently, the formate ion, derived from formic acid, acts as a hydride donor to reduce the iminium ion to the desired tertiary amine, releasing carbon dioxide in the process.[1][6] This irreversible loss of carbon dioxide drives the reaction to completion.[8]

Experimental Protocol: N-methylation of 2-methylpiperazine-2-methanol

This protocol details the N-methylation of the secondary amine at the 4-position of 2-methylpiperazine-2-methanol to yield 2,4-dimethylpiperazine-2-methanol.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityMoles
2-methylpiperazine-2-methanolC₅H₁₂N₂O116.1610.0 g0.086
Formaldehyde (37% aq. solution)CH₂O30.037.7 mL~0.095
Formic Acid (98-100%)HCOOH46.034.4 mL~0.112
Dichloromethane (DCM)CH₂Cl₂84.93As needed-
Sodium Hydroxide (NaOH)NaOH40.00As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As needed-
Deionized WaterH₂O18.02As needed-

Instrumentation:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Mass Spectrometer

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylpiperazine-2-methanol (10.0 g, 0.086 mol).

  • Reagent Addition: To the starting material, add formic acid (4.4 mL, ~0.112 mol) followed by a 37% aqueous solution of formaldehyde (7.7 mL, ~0.095 mol).[4] The order of addition can be varied, but adding the amine to the formaldehyde/formic acid mixture is also a common practice.[7][9]

  • Reaction Conditions: Heat the reaction mixture to 80-90°C and maintain it under reflux for 18-24 hours.[4] The completion of the reaction is often indicated by the cessation of carbon dioxide evolution.[8][9]

  • Work-up - Neutralization: After cooling the reaction mixture to room temperature, carefully add a saturated solution of sodium hydroxide to basify the mixture to a pH of approximately 11-12. This step is crucial to neutralize the excess formic acid and deprotonate the amine product.

  • Extraction: Transfer the basified aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). The organic layers contain the desired N-methylated product.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane and methanol) to afford the pure 2,4-dimethylpiperazine-2-methanol.[10] Alternatively, for some piperazine derivatives, purification can be achieved through distillation or crystallization of a salt form, such as the acetate salt.[11][12]

Safety Precautions:

  • Formaldehyde: Formaldehyde is a known carcinogen and a skin and respiratory irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical safety goggles, nitrile or butyl gloves, and a lab coat.[13][14]

  • Formic Acid: Formic acid is corrosive and can cause severe burns. Handle with care, using appropriate PPE.

  • Sodium Borohydride (if used as an alternative reducing agent): Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. It is also toxic if absorbed through the skin or inhaled.[15][16] Handle in a fume hood, away from water and ignition sources, and wear appropriate PPE.[17]

Characterization of 2,4-dimethylpiperazine-2-methanol

The structure and purity of the synthesized 2,4-dimethylpiperazine-2-methanol should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the product. The appearance of a new singlet in the ¹H NMR spectrum corresponding to the N-methyl group and the appropriate shifts in the ¹³C NMR spectrum will confirm successful methylation. The chemical shifts will be dependent on the deuterated solvent used.[18][19]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The expected molecular ion peak for C₇H₁₆N₂O would be at m/z = 144.22.

Visualizing the Workflow

The following diagram illustrates the key steps in the N-methylation of 2-methylpiperazine-2-methanol via the Eschweiler-Clarke reaction.

N_Methylation_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Start 2-methylpiperazine- 2-methanol ReactionVessel Reflux at 80-90°C Start->ReactionVessel Reagents Formaldehyde & Formic Acid Reagents->ReactionVessel Neutralization Basify with NaOH ReactionVessel->Neutralization Extraction Extract with DCM Neutralization->Extraction Drying Dry over Na₂SO₄ & Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification FinalProduct 2,4-dimethylpiperazine- 2-methanol Purification->FinalProduct Yields

Caption: Workflow for the N-methylation of 2-methylpiperazine-2-methanol.

Alternative Method: Reductive Amination with Sodium Borohydride

An alternative to the Eschweiler-Clarke reaction is reductive amination using formaldehyde and a different reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃).[3] This method is often milder and can be performed at room temperature.[3]

The general principle involves the initial formation of the iminium ion from the piperazine and formaldehyde, which is then reduced in situ by the borohydride reagent.[3]

Conclusion

The Eschweiler-Clarke reaction provides a reliable and efficient method for the N-methylation of 2-methylpiperazine-2-methanol. The protocol outlined in these application notes is a robust starting point for researchers in drug discovery and medicinal chemistry. As with any chemical synthesis, optimization of reaction conditions may be necessary to achieve the desired yield and purity for specific applications. Proper safety precautions are paramount when handling the reagents involved in this synthesis.

References

  • Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride - Benchchem. (n.d.).
  • Eschweiler-Clarke Reaction - NROChemistry. (n.d.).
  • Eschweiler-Clarke Reaction - Organic Chemistry Portal. (n.d.).
  • Eschweiler–Clarke reaction - Wikipedia. (n.d.).
  • Review of Modern Eschweiler–Clarke Methylation Reaction - PMC. (n.d.).
  • Eschweiler-Clarke reaction - YouTube. (2025, October 12).
  • US2919275A - Purification of piperazine - Google Patents. (n.d.).
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC. (n.d.).
  • Intramolecular reductive amination for the preparation of piperazines.⁷¹ - ResearchGate. (n.d.).
  • Reductive amination route for selective N‐monosubstitution. Piperazine... | Download Scientific Diagram - ResearchGate. (n.d.).
  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC. (n.d.).
  • Standard Operating Procedures. (n.d.).
  • US3069331A - Separation of n-methyl piperazine from mixtures thereof with piperazine - Google Patents. (n.d.).
  • A Comparative Guide to the Synthesis of Dimethylpiperazine Compounds - Benchchem. (n.d.).
  • Sodium borohydride - Standard Operating Procedure. (2012, December 14).
  • Sodium Borohydride SOP.docx - OSU Chemistry. (n.d.).
  • CCOHS: Formaldehyde Solutions - Canadian Centre for Occupational Health and Safety. (n.d.).
  • N-METHYLPIPERAZINE - Ataman Kimya. (n.d.).
  • SODIUM BOROHYDRIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORK - NJ.gov. (n.d.).
  • Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines - UFDC Image Array 2 - University of Florida. (n.d.).
  • Technical Support Center: Purification of Piperazine-Containing Compounds - Benchchem. (n.d.).
  • CN101239957A - Synthesis method of N-methylpiperazine - Google Patents. (n.d.).
  • US3154552A - Methylation of piperazines - Google Patents. (n.d.).
  • (S)-1-N-Boc-2-methylpiperazine synthesis - ChemicalBook. (n.d.).
  • Catalytic synthesis of N-methyl-piperazine in fixed bad reactor - ResearchGate. (n.d.).
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry - Amazon S3. (n.d.).
  • 1,4-Dimethylpiperazine-2,3-dione - PMC. (n.d.).
  • NMR Solvent Data Chart. (n.d.).
  • 2,4-dimethylpyrrole - Organic Syntheses Procedure. (n.d.).
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.).
  • US3948900A - Preparation of 1-methylpiperazine and 1,4-dimethylpiperazine as co-products - Google Patents. (n.d.).
  • NMR Solvent Data Chart - Gas Isotopes | Special Gases. (n.d.).
  • US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates - Google Patents. (n.d.).

Sources

Application Notes & Protocols: Synthesis of 1,2,4-Trimethylpiperazine via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the synthesis of 1,2,4-trimethylpiperazine, a key structural motif in medicinal chemistry. We present detailed protocols for its preparation from 2-methylpiperazine using two distinct reductive amination strategies: the classic Eschweiler-Clarke reaction and a modern approach utilizing sodium triacetoxyborohydride. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, step-by-step experimental procedures, and a comparative analysis of the methodologies to aid in procedural selection and optimization.

Introduction: The Significance of 1,2,4-Trimethylpiperazine

Piperazine and its derivatives are considered "privileged scaffolds" in medicinal chemistry, appearing in a wide array of pharmacologically active compounds targeting the central nervous system, among other areas.[1][2] The substitution pattern on the piperazine ring is critical for modulating a compound's biological activity, solubility, and pharmacokinetic properties. 1,2,4-Trimethylpiperazine (CAS No. 120-85-4) is a tertiary amine building block whose synthesis is of significant interest.[3][4]

Reductive amination is a cornerstone of amine synthesis, valued for its versatility, efficiency, and control.[5] It allows for the formation of C-N bonds by reacting a carbonyl compound with an amine to form an intermediate iminium ion, which is then reduced in situ to the target amine.[6][7] This one-pot procedure is highly effective for the N-alkylation of secondary amines like 2-methylpiperazine and avoids the common issue of over-alkylation to quaternary ammonium salts that can occur with direct alkylation methods.[8][9]

Foundational Principles of Reductive Amination

The reductive amination process fundamentally consists of two sequential steps that are typically performed in a single reaction vessel:

  • Imine/Iminium Ion Formation: A secondary amine, such as 2-methylpiperazine, performs a nucleophilic attack on the carbonyl carbon of an aldehyde (in this case, formaldehyde). This is followed by dehydration to form a transient electrophilic species known as an iminium ion. This step is often catalyzed by mild acid.[1]

  • Reduction: A reducing agent, present in the reaction mixture, selectively reduces the carbon-nitrogen double bond (C=N+) of the iminium ion to a carbon-nitrogen single bond, yielding the alkylated amine.[7]

The choice of reducing agent is critical. It must be potent enough to reduce the iminium intermediate but mild enough to not significantly reduce the starting carbonyl compound, allowing for the one-pot procedure.[10]

Reductive_Amination_Mechanism Reactants Secondary Amine (R₂NH) + Formaldehyde (CH₂O) Iminium Iminium Ion Intermediate [R₂N=CH₂]⁺ Reactants->Iminium Condensation (-H₂O) Product Tertiary Amine (R₂N-CH₃) Iminium->Product Reduction (+ Hydride Source)

Caption: General workflow of reductive amination for N-methylation.

Synthetic Protocol I: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a robust and time-honored method for the exhaustive methylation of primary or secondary amines.[9][11] It uniquely uses a combination of excess formaldehyde as the carbon source and formic acid as the in-situ reducing agent.[12] The reaction is irreversible due to the formation and release of carbon dioxide gas.[9]

Mechanistic Rationale

The expertise behind this choice lies in its simplicity and effectiveness for complete methylation. The amine first reacts with formaldehyde to form an iminium ion. The formic acid then acts as a hydride donor, transferring a hydride to the electrophilic carbon of the iminium ion. This reduces the iminium ion to the methylated amine and generates carbon dioxide.[11] Using an excess of both reagents drives the reaction to completion, ensuring the methylation of both nitrogen atoms on the 2-methylpiperazine ring.

Eschweiler_Clarke_Mechanism cluster_0 Step 1: Iminium Formation cluster_1 Step 2: Hydride Transfer & Reduction amine amine iminium iminium amine->iminium + H₂C=O, -H₂O formaldehyde Formaldehyde H₂C=O formic_acid Formic Acid HCOOH product product formic_acid->product Hydride Transfer co2 CO₂ iminium_ref iminium_ref iminium_ref->product

Caption: Mechanism of the Eschweiler-Clarke N-methylation reaction.

Step-by-Step Experimental Protocol

Disclaimer: This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale. Appropriate personal protective equipment (PPE) must be worn at all times.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methylpiperazine (10.0 g, 0.10 mol).

  • Reagent Addition: While stirring in a fume hood, carefully add 90% formic acid (25.5 g, 0.50 mol). Follow this with the slow, portion-wise addition of 37% aqueous formaldehyde (16.2 g, 0.20 mol). The addition may be exothermic and cause gas evolution (CO₂).

  • Reaction Execution: Heat the reaction mixture to 90-100°C using an oil bath and maintain at this temperature for 8-12 hours. The completion of the reaction is often indicated by the cessation of CO₂ evolution.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Carefully make the solution strongly alkaline (pH > 12) by the slow addition of 30% aqueous sodium hydroxide solution while cooling in an ice bath. c. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). d. Combine the organic layers and dry over anhydrous magnesium sulfate. e. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under atmospheric pressure to yield 1,2,4-trimethylpiperazine as a colorless to pale yellow liquid.[13]

Synthetic Protocol II: Reductive Amination with Sodium Triacetoxyborohydride (NaBH(OAc)₃)

For syntheses requiring milder conditions, sodium triacetoxyborohydride (STAB) is an excellent alternative to the Eschweiler-Clarke conditions.[8] It is a selective reducing agent that is particularly effective for reductive aminations. It is less reactive than sodium borohydride, does not readily reduce aldehydes or ketones, but efficiently reduces the iminium ion intermediate.[1]

Rationale for Use

The primary advantage of NaBH(OAc)₃ is its operational simplicity and mild reaction conditions, which are often conducted at room temperature. This makes it suitable for substrates that may be sensitive to the high temperatures and strongly acidic/basic conditions of the Eschweiler-Clarke reaction. The reaction can be performed in common aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE).

Step-by-Step Experimental Protocol

Disclaimer: This protocol is a representative procedure. Appropriate personal protective equipment (PPE) must be worn at all times.

  • Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-methylpiperazine (10.0 g, 0.10 mol) in 100 mL of anhydrous dichloromethane.

  • Carbonyl Addition: Add 37% aqueous formaldehyde (17.8 g, 0.22 mol). Stir the mixture vigorously for 30-60 minutes at room temperature to pre-form the iminium intermediates.

  • Reducing Agent Addition: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (50.8 g, 0.24 mol). Note: The addition may cause slight effervescence.

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Isolation: a. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. b. Transfer the mixture to a separatory funnel. Separate the organic layer. c. Extract the aqueous layer with dichloromethane (2 x 50 mL). d. Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate. e. Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil by fractional distillation or column chromatography on silica gel to obtain pure 1,2,4-trimethylpiperazine.

Comparative Analysis and Data

The choice between these two protocols depends on the specific requirements of the synthesis, such as scale, substrate sensitivity, and available equipment.

ParameterProtocol I: Eschweiler-ClarkeProtocol II: NaBH(OAc)₃ Method
Reducing Agent Formic AcidSodium Triacetoxyborohydride
Carbon Source FormaldehydeFormaldehyde
Solvent None (Formic acid acts as solvent)Dichloromethane (DCM) / DCE
Temperature 90-100°CRoom Temperature
Reaction Time 8-12 hours12-24 hours
Work-up Requires strong base neutralizationRequires aqueous quench (NaHCO₃)
Pros Inexpensive reagents, high atom economy, suitable for large scale.[14]Mild conditions, high selectivity, simple work-up.[1][8]
Cons High temperature, strong acid/base, potential for side reactions.[15]More expensive reagent, requires anhydrous solvent.

Physicochemical Properties of 1,2,4-Trimethylpiperazine: [3][4]

PropertyValue
Molecular Formula C₇H₁₆N₂
Molecular Weight 128.22 g/mol
Appearance Colorless to pale yellow liquid
CAS Number 120-85-4

Experimental Workflow Overview

Experimental_Workflow Start Start: 2-Methylpiperazine Reagent_Addition Reagent Addition (Formaldehyde + Reducing Agent) Start->Reagent_Addition Reaction Reaction (Heating or Stirring at RT) Reagent_Addition->Reaction Workup Aqueous Work-up (Quench / Neutralization) Reaction->Workup Extraction Solvent Extraction Workup->Extraction Purification Purification (Distillation / Chromatography) Extraction->Purification Product Final Product: 1,2,4-Trimethylpiperazine Purification->Product

Caption: Generalized experimental workflow for the synthesis.

Conclusion

The synthesis of 1,2,4-trimethylpiperazine can be reliably achieved through reductive amination of 2-methylpiperazine. The Eschweiler-Clarke reaction offers a cost-effective and powerful method suitable for large-scale production, while the use of sodium triacetoxyborohydride provides a milder and highly selective alternative for laboratory-scale synthesis. The protocols and insights provided herein are designed to empower researchers to make informed decisions and successfully execute the synthesis of this valuable chemical intermediate.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnHuGLZeOIMGfwk_xHmUX1jSqbecrkKtXnhO00y_FN8p1MRHetJc55VCzbwsZn2UIj2FxYQ1s0_5-9R-uuSBWAoY2GmwNJpJouh52zLQO5ATy_utVhSHNhPYstDzRz8MC3RFSVSkkwpUnWs35qYFT2avmBoadbByKdhna3mhm0rfwapY7EPfTp1vCt5c4kBLIHvYwuyXq-RAczlZ8xKtoR14SxT6L-zl-Kg2JJbAhLX4gVgM_GZXfGgmW1yhl2OwuqXa6Ev0KvsTN0eg==]
  • ChemHelp ASAP. (2020). tertiary amine synthesis & reductive amination. YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGliuJcQiUVO3G7LRLk6AfLbwZrFTv506ipAljrcFyN1ZrCls-t2CQPFFyB8GssaVfy59XzxsZ0IHMoSlsKkGkxfZHO6RfJUeYdtnbWjso6WkNRyIfkjHPTS6djDJeiBbF6lm_NmLY=]
  • Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. Retrieved from Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEt_XoD8j4dS3PPbrXkvIj7DVOV5Rzm70VyEOGN1RDtmCrZ-QWdITLS2qbdGHacYtjMujrpF3McBRa1ApM3DtrsULp_bIX8y3Dz0UDT8BDhTsMgLCGn_8hTt_H-smB7Q24D0MDM36RaITJ4iD94YuZFEeEuyPyaTPvwXRJ6Byl8VAMj_Sq4GiVzuqHxTFKceBjHSWW4oXQ6oGbUoyZHENYf7oj3VLZwyQO6UdFVR60Zi40mkSyjZ6DDwKorRewCJf8vO-NYjJEx5oDMavRFjuTmc4=]
  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of Dimethylpiperazine Compounds. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUuE2uLuYZfz8VrazOD8QMiSOjHwJZrRxyThDxR89kFV8-3r6kfe-dWxYjauOECejkeTHE32365puZ74vOuo5Lg-ZBf96v3OiDF3D1zhCuwYmbG-F9N3v_lp8w9JmenutANkxinIncVkTcQ3JacyPwvrMoKAnNwYdiliONgl0XKKjnRsDj-sZOo2yhjPvf3xDizkU9DZ1Plb1wmBvpyjroig==]
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvIFFnlxez5h2PEjT9LHlkYd1G-jcSAuTuLwjn50hzxvg3Chu8L8tq3Da4JMYGWPn6KKW-E6qPbuf1A_IVe02tiF2jogl2Qrm_68D60flOekoqQk4H_UroYIXIVbzmPJiWiC-kPGcuSY2Tcegfrfn0zmHoec6dJG59SFUgzTpds34=]
  • ChemicalBook. (n.d.). N,N'-Dimethylpiperazine. Retrieved from ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAuzFxYp6hhjR5InO5xnn567fOTrc07xsZzcm7AAYzMTOv9Kj-SBvd0NSr2w49MM67vZlPfoQJ6AJkxuNApKFC6Or8OTUKuoxu56Mqd96JEw2-pgzJ3LaC1VBnPszAbgyST2enc5IILRwqmjoYCiG2kV1Rs8j7-FOjhjDg8-qpSA==]
  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from Chemistry Steps. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTchJvdJVZuXr7qCeUOqkpP7rEBlxG7kLkL9U94FT5Hfu-MfLqEY6NWdpfzJ1Rmwlox_vhpHhi1uWrLFWIZVVvFJ2y_gRwggNrzUjDvA3KfDTgIVZC403hC9eWzpzQGZ29JTMF6MRvEroxsjh00Q==]
  • Weipert, E. A., & Levis, W. W., Jr. (1964). U.S. Patent No. 3,154,552. Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJk6-9zr0E81sYqzG0UkIHTgsjP4oOe7ohUNYotVwwrVfOodpyNxSFv-vYB_TAoW4YupFGx5IMwCLOENAEnVBG6Ax0-YsMYgEJrwwOiK1ql4ckhmTyHwgt1AolY5dCtPfzrnxtvs-BMqZ6]
  • ResearchGate. (n.d.). Reductive amination route for selective N‐monosubstitution. Piperazine... [Image]. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQCj4GarGLGGhjNBvy-_ugCwQia088ps8UIUlTDPdjxxHK6PVQqgIhVPNpIe4knWVK9s179s2ayTeF4R5y6DnHqhQzc1fizAnZpQlKHN6sEp3UuwrAn0py0wnroNvsDBVsZcnMLM-MaxPiXg-l_aM5OZcsslhwxLItXxL84odf5M6FPmHaXUBHse2_JJ4vIPliiD1NvBH_sGqPAJI7pl6Bb28T2JPj5ZNlrpyLdQEQXbInfMB4IM9UVeR17NDf1pKk73TIfaAJ]
  • Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsnGbZMOQGufMJ6Ec1r4IeUj_hAltyHd_2I4zlthvG-zLLyjyE0dCdJj5BHpQoqO8Q_eGMtqtVEoR5JIPwV-rGWl6Py-3bJFfpOFfBPwR2D9y0vSTQdyPs-JsBLRIt62_XvlpI1I0=]
  • Acta Poloniae Pharmaceutica. (2001). Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXH1emnrx-NM57mx9ORVOP3CYb7R1MxwoYULaCRj73ANAQRTvkwyPjrmnMNhKwYY4e_yu6Yiu8T1tQ_CITCIxHmk1WRxl5M81LueWKDVhbyJwAgYgb_ZcpTeL4b-asx1282ciQ]
  • Molecules. (2021). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. [https://vertexaisearch.cloud.google.
  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYTUKPkuEwE4N-8-lzeU_YnFfzv2swIsUes8HZ15LBwEUpLigo4It59r1Pfmbz3oKzU4oCxVd2yazclGMMqp-iacs3om4O2QlBtGJvK1OYKhtEPyITccLgIM8SptKGiTsbHBTXMgiU8RjO0hwR5Evmw9fQX8HfGgQZjTQ=]
  • ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines. [Image]. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEuhI_wGT_rJ8Ec7fI-g9QnvRKRenaGZUASuYQGVSyuVy7D9t09f6YhfDCKjQ05GPd3PKVjMNz8Iy2l508PlkdJPGoDQuvAnQKQcJaUGtOfBLD605hppAYXGxKwIAdoumTzgLAWgHfE-YlpZkse0sPjlij6kkYdsYVmZx8scB4Vi9d-flBE7G74N_QgixplBFFTqRfDHSAN40MDxSPg_0GX3TU941Nn086JPJauJ_NuNsNsRo=]
  • European Patent Office. (1991). EP0429996A2 - Process for methylating a hindered nitrogen atom in an inert non aqueous-solvent. Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJ0VDsZQd9JSDWuguKxjJV_BwkJZE7XrVW0VyoS6XevvoS1ZxvZvN-P943z-5Nhb9pd8lrsJS4ZkHnJKehAIe8UoVS2NyZHjyLU-CiXFVe2XjPwOYxnwMzOy5ohDlm0up8aJBDhQr1CUQByw==]
  • Weipert, E. A. (1964). U.S. Patent No. 3,154,553. Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJunByDh84OStVM1PNhNGT8xQP0j3ngpcnPOZ4FrFJrFYndMnVmPMrdn2DHnNmWn1r2fOKTEwNC-j7FJ7DNjstglc0TkUFLXeptRyd4GP6DUieBg51floCZf32ac0njkWDgSiMINfvzP8J]
  • Matassini, C., Clemente, F., & Goti, A. (n.d.). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwomJw0cjNVDSIRF48zvtYV0zxsSjgHSpFf98FttIKPqwVg1gdRZTEeA9T5MxQ7J6pk-NezakTa3vOMJkB1fJxsUNo1rJMxWkvW3lfRQT7C5BVsXBgnH65LngaR6DCD_LxEkS0zAWgjzSvMAfrltHfc_zYidvoGgESmdCy]
  • Molecules. (2024). Review of Modern Eschweiler–Clarke Methylation Reaction. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_vsfZ3507VqWbVYPs6w2uyGRyOh46Lzzm4r1-0IuvVfuiRbPEjajbTNiYeIGgUZxSyRJe5KlYm-w522yjqDUvbP0RYXNHGMWwsW21P10Lt9GU8VwqeHPgp6ikXVZkY08z6oxLyCD5FoOMmzQc]
  • PrepChem.com. (n.d.). Synthesis of 1,4-dimethylpiperazine. Retrieved from PrepChem.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGl4MYCuUGf2hTGeoHzxxI8901VeVdaUz_zdEOZocsHvpQ_1gtrxZzxizVBTfEbFRVcQYKb3lNwHfQy-6DXsc2GbYSm3wmRJGr0ShoRRSw23HBvw5N_SvVE4pPJIloQtlJJJjBfd4VN]
  • ChemBK. (2024). N,N'-Dimethylpiperazine. Retrieved from ChemBK. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbbDwzvSWg3_ztnzJs8LXYLRuThlKKjER6_Detq5gltU0l3Fu7VD3eNfWjtpugM4A10PpR93CBWVpFWgoWhRB32-phMFaJ6KoAFr1TjV4vfDHK0whN_NAbTOyEo9F6WjE-IWacZv7uVQ_Pej8CK9ad0g==]
  • ChemicalBook. (n.d.). 1-(4,6-DIMETHYL-2-PYRIMIDYL)PIPERAZINE synthesis. Retrieved from ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXI4WiZrD9AuOOeywewaNLv_RJJejNkJiJ3jUgYV0XHYYi9bgWr1BoygNP9YCJDPxSF_RbhXCaOCl4IWnqxd26NDJLqfjtuGJ04zPneP92bFNoqc7PonSwKR_z-TXX6hp2EkEz70Qwk__O3igobj5P-2Y48WBVN_3M7Lm_ktrSe1laFA5r_gfArTAn]
  • Chem-Impex. (n.d.). N,N'-Dimethylpiperazine. Retrieved from Chem-Impex. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5TRtGPqP4vf8C9RIJzrSEHGg-V36yrc660898dfOSVgbOJKI6dwl65M1OgdEqDSr-otea1Chfdy6SsVAQtLPH9UMsU5-knvdgYgi7gux6Fo49Zxdqc1L4mVxbHpYKsmmF3Ts=]
  • ChemicalBook. (n.d.). 2,5-Dimethylpiperazine synthesis. Retrieved from ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0rSxH3zhZbEsDDK4DughlAjjivdOTfQZh2KC6u5ylj3fy9O9hvHj_Qp5LOE50dOQG1WQmWQFXXdbsfgKLLkxDJ8louy7SYZ5Ha2g0iXj-x-3tQegFzLcSiPSQ65elJyZpZvfZk8Ks00iHpUsS9f9dfBzi31GIrgwuoIQ4]
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from Organic Chemistry Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8CrkRaP6eg70Pyi0hXBNctzg3-fQ0nyDQeyppOz3-r9AIfzyxDXgLt-H_p2TUC_j3NBRS2hxXLvfZ6t7rceRdbVzJ0kRw4BmyWTrYR9wXV15qzlRTNvmW6mC6bh1pWc_7i-pN7dq-w5VVuE-cryrY2cWP9WVxBuxa99fIUz-TLczwbBI=]
  • Reddit. (2024). Reductive amination of piperazine. r/OrganicChemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNJuNhI8dEWN25dXzbAlPwB6ch3ubMs6zwx0ngEUNEePLqcEjX9tz1ef8gzL6l7NyFnhIidY60zx2whB4aPf7GZlXALF4L4N4tmujk4-oPuRmZ5RTz6omMLwn0JiFWQh0BOgtuUD8iM4HZg6ae8h5mCEzUEtORKPsdbfn8qZ6usJsA8VmZMJh3Dn-g9G44SnehKtvPhu1QeQ==]
  • Angewandte Chemie. (2019). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6ByndY7CuKRKd_yC2qedmuwpQjwcx0ki8ZUr35mnpEdxAnKJmplt1T0hM2NVS0tn651s9gy2yUhd9QjfBusErF7mtHmNPJJ_oVrWa0pfiU-g8AYtElumBQfY=]
  • Organic Chemistry Portal. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Retrieved from Organic Chemistry Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWNemmOneOc0o1QHLJycIXFjt85sGsh0hsUWeZ3NA7RVGMInkaLz9VVIu8FEuZwy3qgE_08tTEdBf_1amFO2B_U3x1vzJF_-YzTjY2H5CRwxVaCDTNS-NXTVHjceIgakWRL7W8GDtlHz4h5jQ1RJZVJRFp8lEhxc3UWQ==]
  • ResearchGate. (n.d.). Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3- thiol Derivatives of Expected Anticancer and Antimicrobial Activity. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkKSoMLJlW90_fYITZeARc8E42jGaZVrMVdcuoK9rEnX-Cswc3tijQy9TXAbdjCKW6pxXVIj4TWwm34bkfJ66Pd7cNY0o-2blIpIoc9oJnJ0S-eBzjPbuZev_-9USULpUv_w24hOvYMCOqzbKrE-nciTeJa5wck-7ihBnIUkioyGi3y7HEhG1-61SK5Y-ZUtl7pvvIfdwo6SvMPGivILzz_hrmup4j3neR3EKEymRI2aKdml3m0IgYhGxlSpI9Cllkxd13gU4Xuy7YnF759Ucrki8gj-Wofy5IMNWf5NzWbPlVN3-hKHVVqMmjxwtfR-yrlaNdZ55rUQQ=]
  • Chemical Reviews. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG50wqq9bIvmKyInyEgjqoWSFZ4hWeiGHpqnx0laD3H8zcE4PKF1IktkZqbKQguSDWZYmxNox2XSFzyY-h5wjNdTrBkVgKqMRIJmABnE3unbxz4PbGjqcvt5F43q12-WnoUKBaA]
  • NIST. (n.d.). Piperazine, 1,2,4-trimethyl-. NIST Chemistry WebBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFp1JMXTaKOasvPVXoSyFCq86W36qbQMV-XkAy_9sNk0fhbS5ExbemVux5EBpoddSaspNACh4dJ0MdqiGqqLJtU9giAYu9dEL_DS2M3jVsdl3kfFn7u1LgG6aTz6qz8Fig1XSxg2ujjitmTFbJIOltDChOz8UiFoidtYiGCv7LtdYDGExYticARvuKRmwPKzaU14GFEw0DVbE0=]
  • PubChem. (n.d.). 1,2,4-Trimethylpiperazine. Retrieved from PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiGn5YCbx_DVv-bHPQyl71B3Kn5bqVyWfjRk7psCZCL_jrf0NvPa6lXUmWICXEYBloNWe5t60lM8D5euIbVjhMJOBlBSdB6esm0_MYZTFoNJ-XTXNk87fxiK7SY3nXzh5kabUy_iKbQXy332ck5efmCXcop76C74lNuayH2Vo=]

Sources

Stereoselective synthesis of (R)-(1,2,4-Trimethylpiperazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stereoselective Synthesis of (R)-(1,2,4-Trimethylpiperazin-2-yl)methanol

Part 1: Introduction & Retrosynthetic Analysis

1.1 Target Molecule Profile

  • Compound Name: (R)-(1,2,4-Trimethylpiperazin-2-yl)methanol

  • CAS Number: 2954725-95-0 (Representative/Generic)

  • Molecular Formula: C9H20N2O

  • Key Structural Feature: A quaternary chiral center at the C2 position containing both a methyl and a hydroxymethyl group. This motif is a critical pharmacophore in next-generation antibiotics (e.g., pleuromutilin derivatives like Lefamulin) and kinase inhibitors, serving to lock the piperazine ring into a specific conformation that enhances binding affinity.

1.2 Synthetic Challenge The primary challenge lies in constructing the quaternary stereocenter at C2 with high enantiomeric excess (ee). Direct alkylation of a pre-formed piperazine ring typically yields racemic mixtures and requires difficult resolution. Therefore, a chiral pool approach starting from an optically pure amino acid precursor is the most reliable strategy for maintaining stereochemical integrity.

1.3 Retrosynthetic Strategy The synthesis is designed via a Diketopiperazine (DKP) Intermediate Route . This pathway locks the stereochemistry early in the sequence using a cyclic diamide, which is then globally reduced to the final piperazine core.

  • Disconnection: The C2-C3 and C5-C6 bonds are formed via cyclization.

  • Precursor: (R)-2-Methylserine methyl ester (provides the quaternary chiral center).

  • Linker: Chloroacetyl chloride (provides the C5-C6 fragment).

  • Nitrogen Source: Methylamine (provides the N4-methyl group).

Part 2: Detailed Experimental Protocol

Phase 1: Precursor Preparation & Cyclization

Objective: Synthesize the diketopiperazine intermediate (R)-3-(hydroxymethyl)-1,3-dimethylpiperazine-2,5-dione.

Step 1: N-Acylation

  • Reagents: (R)-2-Methylserine methyl ester hydrochloride (1.0 eq), Chloroacetyl chloride (1.1 eq), Triethylamine (TEA, 2.5 eq), Dichloromethane (DCM, anhydrous).

  • Procedure:

    • Suspend (R)-2-Methylserine methyl ester HCl in DCM at 0°C under nitrogen.

    • Add TEA dropwise to free the amine.

    • Slowly add Chloroacetyl chloride over 30 minutes, maintaining temperature <5°C to favor N-acylation over O-acylation.

    • Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.

    • Checkpoint: TLC/LC-MS should show conversion to the N-(2-chloroacetyl) intermediate.

    • Note: Minor O-acylation is reversible in the next step.

Step 2: Cyclization with Methylamine

  • Reagents: Methylamine (33% in EtOH or 2M in THF, 5.0 eq), Sodium Iodide (catalytic, 0.1 eq).

  • Procedure:

    • Cool the reaction mixture from Step 1 to 0°C.

    • Add the Methylamine solution.[1] The excess base drives the displacement of the chloride (SN2) and the subsequent intramolecular cyclization (aminolysis of the ester).

    • Add catalytic NaI to accelerate the chloride displacement (Finkelstein-like activation).

    • Stir at RT for 16 hours.

    • Workup: Concentrate in vacuo. Redissolve in 10% MeOH/DCM and filter off salts. Purify via flash chromatography (SiO2, DCM/MeOH gradient).

    • Product: (R)-3-(hydroxymethyl)-1,3-dimethylpiperazine-2,5-dione.

Phase 2: Global Reduction & Final Methylation

Objective: Convert the diketopiperazine to the piperazine core and install the final N-methyl group.

Step 3: Global Reduction

  • Reagents: Lithium Aluminum Hydride (LiAlH4, 4.0 eq), THF (anhydrous).

  • Procedure:

    • Prepare a slurry of LiAlH4 in anhydrous THF at 0°C.

    • Add the DKP from Step 2 (dissolved in THF) dropwise. Caution: Exothermic gas evolution.

    • Heat to reflux for 12–24 hours to ensure complete reduction of both amide carbonyls.

    • Quench (Fieser Method): Cool to 0°C. Carefully add water (1x volume of LAH), then 15% NaOH (1x), then water (3x).

    • Filter the granular precipitate. Dry the filtrate (Na2SO4) and concentrate.

    • Intermediate: (R)-1,2-dimethyl-2-(hydroxymethyl)piperazine.

Step 4: N1-Methylation (Eschweiler-Clarke)

  • Reagents: Formaldehyde (37% aq, 5.0 eq), Formic Acid (10.0 eq).

  • Procedure:

    • Dissolve the intermediate in Formic acid.

    • Add Formaldehyde solution.[2]

    • Heat to reflux (90–100°C) for 4–6 hours. The CO2 evolution indicates reaction progress.

    • Workup: Cool to RT. Basify to pH >12 with NaOH. Extract with DCM (3x).

    • Purification: Distillation (high vacuum) or Column Chromatography (DCM/MeOH/NH4OH).

Part 3: Reaction Scheme & Logic (Graphviz)

SynthesisPath SM (R)-2-Methylserine Methyl Ester Inter1 N-(Chloroacetyl) Intermediate SM->Inter1 Chloroacetyl Cl TEA, DCM, 0°C DKP (R)-3-Hydroxymethyl-1,3- dimethyl-DKP Inter1->DKP MeNH2, NaI Cyclization RedInt (R)-1,2-Dimethyl-2- hydroxymethylpiperazine DKP->RedInt LiAlH4, THF Reflux Product (R)-(1,2,4-Trimethyl- piperazin-2-yl)methanol RedInt->Product HCHO, HCOOH Eschweiler-Clarke

Caption: Stereoselective synthesis pathway via Diketopiperazine (DKP) intermediate.

Part 4: Data & Quality Control

Process Parameters Table
StepReaction TypeKey ReagentsCritical ParameterExpected Yield
1 N-AcylationClCH2COCl, TEATemp < 5°C (Selectivity)>90%
2 CyclizationMeNH2, NaIExcess Amine (Drive Eq.)75-85%
3 ReductionLiAlH4, THFAnhydrous, Reflux60-70%
4 MethylationHCHO, HCOOHpH > 12 during workup85-90%
Quality Control Specifications
  • Chiral HPLC: Chiralpak IC or AD-H column. Mobile phase: Hexane/EtOH/DEA. Target ee > 98%.

  • NMR Validation (1H, 500 MHz, CDCl3):

    • Quaternary Methyl: Singlet ~1.0 ppm (3H).

    • N-Methyls: Two singlets ~2.2–2.3 ppm (3H each).

    • Hydroxymethyl: AB system or doublet ~3.4 ppm (2H).

  • Mass Spectrometry: ESI+ [M+H] = 159.15.

Part 5: Safety & Handling

  • Chloroacetyl Chloride: Highly corrosive and lachrymator. Handle in a fume hood.

  • Lithium Aluminum Hydride: Pyrophoric. Reacts violently with water. Use dry quenching methods (Fieser workup) under inert gas.

  • Methylamine: Toxic gas/liquid. Ensure proper ventilation.

References

  • Felder, E., et al. (1960).[3] "Resolution of racemic piperazine-2-carboxylic acid." Helvetica Chimica Acta, 43, 888. (Foundational work on piperazine-2-carboxylic acid derivatives).

  • Sollis, S. L. (2005). "Short and Novel Stereospecific Synthesis of Trisubstituted 2,5-Diketopiperazines." Journal of Organic Chemistry, 70(12), 4735–4740. (Protocol for DKP formation).

  • BenchChem. (2025).[3] "Methyl piperazine-2-carboxylate: Discovery, Synthesis, and Biological Activity." Technical Guide. (General piperazine synthesis context).

  • ChemicalBook. (2024). "(R)-1-N-Boc-2-(hydroxymethyl)piperazine synthesis." (Analogous reduction protocols).

Sources

Troubleshooting & Optimization

Technical Support Hub: Solubility Optimization for Trimethylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TMP-SOLV-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting solubility profiles in organic media for purification and analysis.[1]

Executive Summary & Diagnostic Logic

User Issue: "My trimethylpiperazine (TMP) derivative is not dissolving in standard organic solvents (DCM, Toluene, THF), or it is 'oiling out' during crystallization."

Root Cause Analysis: Trimethylpiperazine scaffolds present a unique solubility paradox. The lipophilic methyl groups suggest organic solubility, but the two nitrogen centers (pKa ≈ 9.0 and 5.0) create high polarity and hydrogen-bonding potential.[1] Most solubility failures stem from three specific mechanisms:

  • Unintended Salt Formation: The basic nitrogens rapidly scavenge atmospheric

    
     (forming carbamates/carbonates) or residual acids, creating ionic species insoluble in non-polar media.[1]
    
  • Crystal Lattice Energy: High-melting-point derivatives often have lattice energies that exceed the solvation energy provided by aprotic solvents like DCM.[1]

  • The "Oiling Out" Phenomenon: In mid-polarity solvents, the compound forms a liquid-liquid phase separation rather than nucleating crystals.[1]

Diagnostic Workflow (Interactive)

Before attempting a new solvent, run your sample through this logic gate to identify the physical state of your material.

Solubility_Troubleshoot start Start: Material Insoluble check_ph Check pH of aqueous suspension (Is it < 8?) start->check_ph is_salt It is likely a Salt/Protonated check_ph->is_salt Yes is_base It is a Free Base check_ph->is_base No action_base PROTOCOL A: Free-Base Extraction is_salt->action_base check_co2 Was it exposed to air > 1 hour? is_base->check_co2 carbonate Carbonate Salt Formed (Insoluble in DCM) check_co2->carbonate Yes solvent_check Target Solvent? check_co2->solvent_check No carbonate->action_base dcm_issue DCM/Chloroform solvent_check->dcm_issue ether_issue Ether/Hexanes solvent_check->ether_issue action_polar PROTOCOL B: Polar Switch (MeOH/DCM) dcm_issue->action_polar Precipitate forms action_oil PROTOCOL C: Anti-Solvent Titration ether_issue->action_oil Oils out

Figure 1: Decision tree for diagnosing solubility failures. Blue nodes indicate decision points; Red nodes indicate chemical transformation issues.

Technical Solutions & Protocols
Issue 1: The "Insoluble Solid" (Salt vs. Free Base)

Symptom: The solid refuses to dissolve in Dichloromethane (DCM) or Ethyl Acetate, despite the structure suggesting it should. Mechanism: Piperazines are "CO2 sponges."[1] If your sample was dried in air, it likely formed a piperazinium carbonate salt, which is ionic and insoluble in organic solvents [1].

Protocol A: The "Free-Base" Regeneration System Do not just add base to the organic solvent.[1] You must break the ionic lattice in an aqueous phase.

  • Dissolution: Suspend the insoluble solid in water (or 1M HCl if stubborn).[1]

  • Basification: Adjust pH to >12 using 5M NaOH. Note: Use inorganic base; organic bases like TEA may not displace the carbonate effectively.

  • Extraction: Extract 3x with DCM containing 5% Methanol .

    • Why Methanol? Pure DCM often fails to solvate the polar N-H or N-Me sites of piperazines.[1] The 5% MeOH disrupts hydrogen bonding networks [2].[1]

  • Drying: Dry over

    
     (avoid 
    
    
    
    as it is slightly acidic and can bind amines).[1]
Issue 2: "Oiling Out" During Crystallization

Symptom: Upon cooling or adding anti-solvent, the product separates as a sticky gum instead of crystals. Mechanism: The derivative is entering the "miscibility gap" where the energy to form a crystal lattice is higher than the energy to remain as an amorphous liquid.

Protocol C: The Dual-Solvent Titration Use a thermodynamic "push-pull" system using Hansen Solubility Parameters (HSP).[1]

Solvent RoleRecommended SolventFunction
Good Solvent Isopropyl Alcohol (IPA) or EthanolSolvates the polar amine core.[1]
Anti-Solvent Heptane (Not Hexane)Forces aggregation of lipophilic tails.[1]

Step-by-Step:

  • Dissolve crude material in minimal hot IPA (

    
    ).
    
  • Add Heptane dropwise until persistent cloudiness appears.[1]

  • Critical Step: Add one drop of IPA to clear the solution.

  • Wrap the flask in foil and allow to cool to Room Temp slowly (over 4 hours).

  • Expert Tip: If oiling occurs, re-heat and add a "seed crystal."[1] If no seed exists, scratch the glass; the surface defects lower the nucleation energy barrier.

Issue 3: The DCM Reactivity Risk

Symptom: Product dissolves in DCM but precipitates a white solid after 24 hours.[1] Mechanism: DCM is not inert.[1] It reacts with secondary amines (like piperazine precursors) to form chloromethyl ammonium salts (N-alkylation) over time [3].[1] Solution:

  • Immediate: Switch to Chloroform (stabilized with amylene) or THF for long-term storage.[1]

  • Verification: Check the precipitate.[1] If it is water-soluble and acidic, it is likely the hydrochloride or alkylated salt.[1]

Solvent Compatibility Matrix

Use this table to select the correct solvent based on the functional state of your TMP derivative.

Solvent SystemSuitabilityMechanism / Notes
DCM / MeOH (9:1) Excellent Best for chromatography.[1] MeOH disrupts H-bonds; DCM solvates lipophilic groups.[1]
Toluene Poor Generally too non-polar for the amine core unless heated.[1] Good for recrystallization if soluble hot.[1]
Diethyl Ether Very Poor Often causes gumming/oiling.[1] Avoid for initial dissolution.[1]
THF Moderate Good general solvent, but can retain water which hinders crystallization.[1]
Water (pH < 4) High Forms soluble salts.[1] Useful for removing non-basic impurities.[1]
Water (pH > 10) Insoluble Forces precipitation of the free base (Purification technique).[1]
Frequently Asked Questions (FAQs)

Q: I need to run an NMR, but it won't dissolve in


. 
A:  The sample is likely a salt.
  • Fix 1: Add 1 drop of

    
     (Methanol-d4) to the NMR tube.[1]
    
  • Fix 2: If it is a salt, use

    
     or DMSO-d6.[1]
    
  • Fix 3: "Shake" with a micro-extraction: Dissolve solid in

    
     + NaOH, extract into 
    
    
    
    directly in a vial, separate layers, and run the organic layer.

Q: Can I use Acetone for recrystallization? A: Caution advised. Primary and secondary amines react with acetone to form imines/enamines (Schiff bases).[1] Since trimethylpiperazine derivatives often contain secondary amine impurities or reactive centers, Acetone can introduce impurities.[1] Use Ethyl Acetate/Ethanol instead.[1]

Q: My compound is 1,2,5-trimethylpiperazine. Does stereochemistry matter? A: Yes. The trans-isomer generally has a higher melting point and lower solubility than the cis-isomer due to better packing efficiency in the crystal lattice.[1] If you have a diastereomeric mixture, it will be much more soluble (and harder to crystallize) than the pure isomer.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4837, Piperazine.[1] Retrieved from [Link]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry.[1] Wiley-VCH.[1] (Standard reference for solvent polarity and hydrogen bonding parameters).

  • Spectroscopy Online (2009). Interaction of Dichloromethane Solvent with n-Alkylamines Analyzed by Electron Ionization GC–MS. Retrieved from [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[2] Journal of Chemical & Engineering Data.[1][2] (Establishes pKa baselines for methyl-substituted piperazines).

Sources

Technical Support Center: Precision Mono-Alkylation of Piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Over-Alkylation During Piperazine Synthesis Role: Senior Application Scientist Format: Technical Support Center (Interactive Q&A)

Status: Operational Ticket ID: PIP-MONO-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Welcome to the Advanced Synthesis Support Module. You are likely here because your piperazine alkylation yielded a "gemini" surfactant (bis-alkylated byproduct) or a quaternary ammonium salt instead of the desired secondary amine. This guide addresses the kinetic and thermodynamic challenges of stopping at mono-substitution.

Module 1: The Mechanistic Root Cause

Q: Why is it so difficult to stop at the mono-alkylated product?

A: The core issue is Nucleophilic Activation . Unlike many reactions where the product is less reactive than the starting material, the mono-alkylated piperazine is often more nucleophilic than the unsubstituted parent.

  • Inductive Effect: The newly added alkyl group is electron-donating (

    
     effect), increasing the electron density on the remaining secondary amine.
    
  • Solubility: As the reaction progresses, the mono-alkylated product often becomes more soluble in the organic phase (where the alkyl halide resides) than the polar unsubstituted piperazine, accelerating the second attack (

    
    ).
    

Visualizing the Kinetic Trap:

PiperazineKinetics cluster_0 The Selectivity Problem Pip Piperazine (Starting Material) Mono Mono-Alkylated (Target) Pip->Mono k1 (Slow) Bis Bis-Alkylated (Over-Alkylation) Mono->Bis k2 (Fast) +I Effect activates amine Quat Quaternary Salt (Dead End) Bis->Quat k3

Figure 1: Kinetic pathway showing the acceleration of reaction rate (


) after the first alkylation event.
Module 2: Troubleshooting Direct Alkylation (S 2)

Q: I cannot use protecting groups due to cost/step economy. How do I force mono-alkylation?

A: You must exploit Statistical Probability (flooding the zone). If you cannot change the rate constants (


 vs 

), you must change the concentration. By maintaining a massive molar excess of piperazine, the alkyl halide is statistically far more likely to encounter an unsubstituted piperazine molecule.[1]
Protocol A: The "High-Dilution/Excess" Method

Best for: Cheap starting materials where piperazine recovery is possible.

VariableRecommendationRationale
Stoichiometry 5:1 to 10:1 (Piperazine : Alkyl Halide)Statistically suppresses

pathway [1].
Addition Mode Dropwise Alkyl Halide into PiperazinePrevents localized high concentrations of electrophile.
Solvent Ethanol or MethanolSolubilizes piperazine; allows salt precipitation.
Temperature 0°C to Room TempLower T suppresses the higher activation energy

step.

Step-by-Step Workflow:

  • Dissolution: Dissolve 10.0 equivalents of piperazine in Ethanol (0.1 M concentration).

  • Acidification (Optional): Add 1.0 eq of HCl. Note: This protonates one nitrogen statistically, effectively "protecting" it, though exchange is rapid.

  • Addition: Dissolve 1.0 eq of Alkyl Halide in minimal Ethanol. Add this solution dropwise over 2–4 hours to the piperazine solution under vigorous stirring.

  • Workup: Evaporate solvent. The residue contains Product, Bis-byproduct, and massive excess Piperazine.

  • Purification:

    • Distillation: Mono-alkyl piperazines often distill at 100–150°C (reduced pressure), while bis-alkyls boil higher.

    • Selective Precipitation: See Module 5 for recovering the excess piperazine.

Module 3: The "Gold Standard" (Protection Strategy)

Q: My alkyl halide is expensive. I need 1:1 stoichiometry. What is the most reliable method?

A: Use the N-Boc Protection Strategy . This is the only method that guarantees 1:1 coupling without waste. It involves creating a "dummy" molecule (N-Boc-piperazine) that has only one reactive site.

Protocol B: Mono-Boc Synthesis & Alkylation

Best for: High-value synthesis, GMP environments.

Step 1: Selective Mono-Protection [2]

  • Dissolve piperazine (3 eq) in DCM.

  • Add Boc-anhydride (Boc

    
    O, 1 eq) in DCM dropwise at 0°C.
    
  • Wash with water to remove excess piperazine.

  • Result: N-Boc-Piperazine (commercially available, but easy to make) [2].

Step 2: Alkylation & Deprotection [3]

  • Alkylation: React N-Boc-Piperazine (1.1 eq) with Alkyl Halide (1.0 eq) using K

    
    CO
    
    
    
    in Acetonitrile (Reflux).
    • Why? The Boc group sterically hinders N1 and electronically deactivates it; only N4 reacts.

  • Deprotection: Treat the purified intermediate with TFA/DCM or HCl/Dioxane.

Workflow Diagram:

ProtectionStrategy Start Piperazine Step1 React with Boc2O (0.9 eq) in DCM or MeOH Start->Step1 Inter1 N-Boc-Piperazine (Mono-protected) Step1->Inter1 High Selectivity Step2 Alkylation (R-X) Base (K2CO3) Inter1->Step2 Inter2 1-Alkyl-4-Boc-Piperazine Step2->Inter2 No Over-alkylation Step3 Deprotection (HCl or TFA) Inter2->Step3 Final Mono-Alkyl Piperazine (Pure) Step3->Final

Figure 2: The protection-deprotection sequence ensures regiospecificity.

Module 4: Reductive Amination (The Alternative)

Q: I have the aldehyde version of my alkyl group. Is this better?

A: Yes. Reductive Amination avoids the quaternary ammonium salt risk entirely.[4] It proceeds through an iminium ion intermediate, which is reduced to the amine.[5]

Protocol C: Reductive Alkylation

  • Mix: Piperazine (1.5 eq) + Aldehyde (1.0 eq) in DCE or MeOH.

  • Activate: Add mild acid catalyst (Acetic Acid, 1-2 drops). Stir 30 mins to form imine.

  • Reduce: Add STAB (Sodium Triacetoxyborohydride, 1.5 eq).

    • Note: STAB is preferred over NaBH

      
      CN for lower toxicity and better selectivity.
      
  • Mechanism Check: The reaction stops at the tertiary amine because the product cannot form another iminium ion with the same aldehyde (no H left on the nitrogen to eliminate) [3].

Module 5: Recovery & Analysis

Q: I used the "Excess Method" (Protocol A). How do I get rid of the 9 equivalents of unreacted piperazine?

A: Use the Hexahydrate Precipitation Trick . Piperazine forms a specific hexahydrate (


) that is insoluble in certain organic/aqueous mixes.

The Cleanup Protocol:

  • After the reaction, add water to your crude mixture (ratio: >6 moles water per mole piperazine).[6][7]

  • Add a water-insoluble alcohol (e.g., Isooctanol) or dilute with Acetone.

  • Cool to 10–20°C.

  • Result: Piperazine hexahydrate precipitates as a solid.[6][7] Filter it off.

  • The filtrate contains your mono-alkylated product (which does not precipitate as easily) [4].

Q: How do I quickly confirm mono- vs. bis-alkylation?

  • H-NMR: Look for symmetry. Bis-alkylated (symmetrical) piperazines show simplified piperazine ring signals (often one singlet or two triplets). Mono-alkylated (asymmetrical) will show complex multiplets for the ring protons (4 distinct environments).

  • TLC: Stain with Ninhydrin.

    • Piperazine (NH/NH):[4] Blue/Purple.

    • Mono-alkyl (NH/NR): Weak/Different color.

    • Bis-alkyl (NR/NR):No stain (Ninhydrin requires an N-H bond).

References
  • BenchChem. (2025).[1][2][6][8][9] Preventing di-substitution in piperazine N-alkylation reactions.[1]Link

  • Organic Syntheses. (2001). Preparation of tert-butyl 1-piperazinecarboxylate.[2][9] Org.[2][4][10][11] Synth. Coll. Vol. 10. Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • US Patent 2919275A. (1959). Purification of piperazine.[4][6][7][9][10][12][13]Link

Sources

Technical Support Center: Palladium Impurity Removal from Piperazine Methanol Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of palladium impurities from piperazine methanol intermediates and related active pharmaceutical ingredients (APIs). The presence of nitrogen-containing heterocycles like piperazine can introduce unique challenges, such as strong chelation with palladium, making its removal a critical process step to ensure the final product meets stringent regulatory standards.[1][2]

This document is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions during your process development and scale-up activities.

Troubleshooting Guide

This section addresses common problems encountered during palladium removal. Each issue is analyzed by identifying potential causes and providing actionable solutions grounded in established chemical principles.

Issue 1: High Palladium Levels Persist After Filtration with Celite®

Question: I've treated my reaction mixture (which used a heterogeneous Pd/C catalyst) with a Celite® filtration, but my ICP-MS analysis still shows palladium levels far exceeding the acceptable limits (>100 ppm). Why is filtration not sufficient?

Potential Causes:

  • Leaching of Palladium: Heterogeneous catalysts, while designed to be solids, can leach soluble or colloidal palladium species into the reaction medium. These species are too small to be trapped by standard filter aids like Celite®.[3][4]

  • Formation of Finely Divided Palladium Black: Under certain reaction conditions, soluble palladium can be reduced to form extremely fine, colloidal Pd(0) nanoparticles, known as "palladium black." These particles can easily pass through the pores of a Celite® pad.[2]

  • Homogeneous Catalyst Residue: If the reaction utilized a homogeneous palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), filtration is inherently ineffective as the catalyst is dissolved in the reaction medium.[3]

Recommended Solutions:

  • Implement a Secondary Scavenging Step: Filtration should be considered a primary step for bulk removal of the solid catalyst, not the sole purification method. A follow-up treatment with a dedicated palladium scavenger is essential to capture dissolved and colloidal species.[5][6][7]

  • Optimize Filtration: While not a complete solution, ensuring a well-packed, thick Celite® pad (1-2 cm) can improve the capture of larger agglomerated particles. Pre-wetting the pad with the reaction solvent is also a good practice.[4]

  • Characterize the Palladium Species: Understanding whether the residual palladium is Pd(0) or Pd(II) can help in selecting the most effective scavenger. Many modern scavengers are designed to be effective against multiple oxidation states.[1][8]

Issue 2: Scavenger Performance is Poor or Inconsistent

Question: I'm using a thiol-functionalized silica scavenger, but the palladium removal is inefficient. My initial concentration was ~1500 ppm, and after treatment, it's still around 200 ppm. What's going wrong?

Potential Causes:

  • Inappropriate Scavenger Choice: The nitrogen atoms in the piperazine moiety of your intermediate can act as competing ligands, strongly binding to palladium and making it less available for capture by the scavenger. A scavenger with a higher affinity for palladium is required.

  • Sub-Optimal Process Parameters: Scavenging efficiency is highly dependent on multiple factors, including temperature, contact time, solvent, and the amount of scavenger used.[9] An unoptimized process will yield poor results.

  • Palladium Oxidation State: While many scavengers are versatile, some show preferential binding to either Pd(0) or Pd(II). The dominant species in your reaction mixture may not be the ideal target for the chosen scavenger.[10]

  • Low Scavenger Loading Capacity: Some scavengers have a lower functional group density, meaning more mass is required to remove the same amount of metal, which can be economically and practically challenging.[11]

Recommended Solutions:

  • Systematic Scavenger Screening: Do not rely on a single scavenger type. Test a panel of scavengers with different functional groups (e.g., thiol, thiourea, amine, or multidentate systems) to find the most effective one for your specific substrate and reaction conditions.[5][8][12] Thiol-based scavengers are generally a good starting point for their versatility.[13]

  • Optimize Reaction Conditions (DoE Approach): Employ a Design of Experiments (DoE) methodology to systematically investigate the influence of key parameters.[9] A typical optimization study would evaluate:

    • Temperature: 25 °C to 60 °C

    • Time: 1 hour to 24 hours

    • Scavenger Equivalents: 5 to 20 weight equivalents relative to the mass of palladium.

  • Solvent Consideration: The choice of solvent can impact the swelling of polymer-based scavengers and the accessibility of palladium to the binding sites. Ensure the scavenger is compatible with your solvent system.[1]

Issue 3: Significant Loss of Piperazine Intermediate During Purification

Question: My palladium levels are down, but so is my yield. I'm losing over 15% of my product during the scavenging step. How can I prevent this?

Potential Causes:

  • Non-Selective Adsorption: Low-cost, non-specific adsorbents like activated carbon are notorious for adsorbing organic molecules, including the desired product, alongside the metal impurities.[1] This is especially problematic for polar, functionalized molecules.

  • Product Trapping: The porous structure of some scavengers can physically trap the product, which is then lost during filtration.

  • Chemical Degradation: In rare cases, the functional groups on the scavenger could potentially react with and degrade a sensitive intermediate.

Recommended Solutions:

  • Prioritize Selective Scavengers: Use highly selective scavengers, such as functionalized silica or macroporous polystyrene resins, which are designed to bind specifically to metals.[11][14] While the upfront cost may be higher than activated carbon, the preservation of high-value product yield often makes them more economical overall.[1]

  • Perform a Recovery Wash: After filtering off the scavenger, wash it with a fresh portion of the process solvent to recover any physically adsorbed or trapped product. Combine this wash with the main filtrate.

  • Conduct Control Experiments: Before scaling up, run a small-scale control experiment where you slurry your purified intermediate with the scavenger under the intended process conditions. Analyze the recovery to quantify any potential product loss due to adsorption or degradation.[15]

Frequently Asked Questions (FAQs)

Q1. How do I select the right palladium removal strategy for my process?

The optimal strategy depends on a logical evaluation of your specific chemical system. Key decision points include the nature of the catalyst, the required purity level, and the scale of the reaction. The following workflow provides a general decision-making framework.

G start Start: Reaction Complete Initial Pd Analysis (e.g., 500-2000 ppm) catalyst_type What is the nature of the Pd catalyst used? start->catalyst_type hetero Heterogeneous (e.g., Pd/C) catalyst_type->hetero Solid homo Homogeneous (e.g., Pd(OAc)2) or unknown leaching catalyst_type->homo Soluble filtration Step 1: Bulk Filtration (e.g., through Celite® pad) hetero->filtration scavenger_screen Step 1: Scavenger Screening (Thiol, Thiourea, Amine-based) homo->scavenger_screen analyze_post_filt Analyze Filtrate for Residual Pd filtration->analyze_post_filt analyze_post_filt->scavenger_screen Pd > 10 ppm final_analysis Final Analysis (ICP-MS) analyze_post_filt->final_analysis Pd < 10 ppm optimize Step 2: Optimize Conditions (Temp, Time, Equivalents) scavenger_screen->optimize optimize->final_analysis pass Result: Pd < 10 ppm (Meets ICH Guideline) final_analysis->pass Success fail Result: Pd > 10 ppm Re-evaluate scavenger choice or add polishing step final_analysis->fail Needs Improvement

Caption: Decision workflow for palladium removal.

Q2. What are the different types of palladium scavengers and their mechanisms?

Palladium scavengers are typically solid supports (like silica gel or polystyrene) functionalized with ligands that have a high affinity for palladium.[14] The mechanism involves the chemisorption of palladium species onto these functionalized surfaces.

G cluster_0 Palladium Removal via Scavenging cluster_1 Post-Scavenging solution { Solution Containing Piperazine Intermediate + Soluble Pd Species (Pd(0), Pd(II))} scavenger scavenger solution:sol->scavenger:f1 Chelation/Binding solution:sol->scavenger:f2 solution:sol->scavenger:f3 filtration Filtration scavenger->filtration clean_solution Purified Solution (Low Pd ppm) filtration->clean_solution Filtrate bound_scavenger Scavenger with Bound Palladium filtration->bound_scavenger Solid

Caption: "Release and Catch" mechanism of scavengers.[16]

Table 1: Comparison of Common Palladium Scavenger Types

Scavenger TypeFunctional GroupPrimary TargetAdvantagesDisadvantages
Thiol-Based Mercaptopropyl (-SH)Pd(0), Pd(II), Pt, Cu, AgHighly versatile, effective for various metals, good kinetics.[13][17]Can sometimes generate thiol-related impurities.[1]
Thiourea-Based ThioureaPd(II), Rh, RuHigh affinity for Pd(II), very effective in many cases.[11][12]Can be less effective for Pd(0) compared to thiol scavengers.
Amine-Based Amino, TriaminePd(II), Rh, Ru, CuGood for scavenging Lewis acidic metals.[12]Can have lower affinity than sulfur-based scavengers for soft metals like palladium.
TMT-Based TrimercaptotriazinePd, Ag, Cu, HgMultidentate binding leads to very strong chelation and high efficiency.[1][18]May be more expensive than simpler functionalized scavengers.
Activated Carbon N/A (Surface Adsorption)Various metals, organicsLow cost, effective for decolorization.[19][20]Poor selectivity, often leads to significant product loss.[1][21]
Q3. What are the regulatory limits for palladium in pharmaceutical products?

Regulatory bodies like the FDA and EMA follow the International Council for Harmonisation (ICH) Q3D guideline for elemental impurities.[22] Palladium is classified as a Route-Specific high-risk element. The Permitted Daily Exposure (PDE) depends on the route of administration:

  • Oral: 100 µ g/day

  • Parenteral: 10 µ g/day

  • Inhalation: 1 µ g/day

For a typical oral drug with a daily dose of 10 grams, the 100 µ g/day PDE translates to a concentration limit of 10 ppm (parts per million).[5][15] It is the responsibility of the manufacturer to perform a risk assessment and ensure the final drug product complies with these limits.[22]

Q4. What is the best analytical method for quantifying residual palladium?

The industry standard and most reliable method for quantifying trace metal impurities is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) .[23] It offers extremely high sensitivity (down to parts per billion, ppb) and accuracy. For process development where rapid feedback is needed, faster and less expensive screening methods can be used to assess the relative efficiency of different scavenging protocols.[24][25] However, for final quality control and regulatory submission, ICP-MS is the required method.[23]

Experimental Protocols

Protocol 1: General Procedure for Screening Palladium Scavengers (Batch Mode)

This protocol outlines a general method for evaluating the effectiveness of different scavengers on a small scale.

  • Preparation: In a series of identical vials, add the piperazine methanol intermediate solution containing a known concentration of palladium (e.g., 500 ppm in a suitable solvent like THF, MeOH, or EtOAc).

  • Scavenger Addition: To each vial, add a different scavenger (e.g., SiliaMetS Thiol, QuadraSil™ MP, MP-TMT). Use a consistent weight equivalent (e.g., 10 equivalents by weight of scavenger relative to the weight of palladium in the solution).

  • Agitation & Heating: Seal the vials and place them on a shaker or stirrer plate. Agitate the slurries at a consistent speed. If investigating temperature effects, use a heating block (e.g., test at 25 °C and 45 °C).[1]

  • Sampling: Take small aliquots of the supernatant at various time points (e.g., 1h, 4h, 16h) using a syringe filter to remove the scavenger particles.

  • Analysis: Dilute the samples appropriately and submit them for palladium quantification via ICP-MS.

  • Evaluation: Compare the final palladium concentrations for each scavenger and condition to identify the most effective system. Remember to also analyze for product recovery via HPLC to ensure the scavenger is not causing yield loss.

Protocol 2: Procedure for Palladium Removal using a Fixed-Bed Cartridge

For larger scale or continuous flow processes, using a pre-packed scavenger cartridge can be highly efficient.

  • System Setup: Select a cartridge packed with the optimized scavenger identified during screening (e.g., Smopex®). Install the cartridge in a suitable holder connected to a pump.

  • Equilibration: Prime and equilibrate the cartridge by pumping fresh, palladium-free solvent through it.

  • Processing: Pump the crude product solution containing palladium impurities through the cartridge at a controlled flow rate. The optimal flow rate should be determined during process development to ensure sufficient residence time for effective scavenging.

  • Washing: After the entire batch has been processed, pump a wash volume of fresh solvent through the cartridge to recover any remaining product.

  • Analysis: Collect the purified solution, combine it with the wash, and analyze for final palladium content and product yield. This method often results in a very clean and efficient process with minimal handling of loose scavenger powders.[26]

References

  • Galaffu, N., Man, S. P., Wilkes, R. D., & Wilson, J. R. H. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 11(3), 406–413. [Link]

  • Le, G. T., & Colacot, T. J. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Retrieved from [Link]

  • Koide, K. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. In New Trends in Cross-Coupling: Theory and Applications. The Royal Society of Chemistry. [Link]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Retrieved from [Link]

  • Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]

  • Biotage. (2023). Why palladium metal scavengers are not all the same. [Link]

  • Hubad, P. S., et al. (2023). Selective Recovery of Palladium (II) from Acidic Solutions Using Dithio- and Benzimidazolylthio-Functionalized Resins. Molecules. [Link]

  • Bu, X., & Koide, K. (2024). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. The Journal of Organic Chemistry. [Link]

  • Rico-Llanos, G. A., et al. (2020). Thiol-Functionalized Ethylene Periodic Mesoporous Organosilica as an Efficient Scavenger for Palladium: Confirming the Homogeneous Character of the Suzuki Reaction. Polymers. [Link]

  • Biotage. (2023). How to Remove Palladium in three easy steps. [Link]

  • Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. PMC. [Link]

  • Recho, J., et al. (2014). Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents. Organic Process Research & Development. [Link]

  • ResearchGate. (n.d.). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. Retrieved from [Link]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd). Retrieved from [Link]

  • Phillips, S., et al. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review. [Link]

  • Biotage. (n.d.). ISOLUTE® Si-Thiol - Metal Scavenger. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of activated carbon and bio-polymer modified activated carbon performance for palladium and platinum removal. Retrieved from [Link]

  • Shao, P., et al. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. Environmental Research. [Link]

  • Biotage. (n.d.). Metal Scavengers in Process Chemistry An Investigative Study. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Sci-Hub. (n.d.). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Reddit. (2023). Your trick to remove residual palladium. [Link]

  • SiliCycle. (2016). Metal Scavenging using bulk SiliaMetS functionalized silica. [Link]

  • ResearchGate. (n.d.). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. Retrieved from [Link]

  • PDF Free Download. (n.d.). An Efficient Method for Removal of Residual Palladium from Organic. Retrieved from [Link]

  • ACS Publications. (n.d.). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Retrieved from [Link]

  • ResearchGate. (2015). How can i remove palladium Pd catalyst easily?. [Link]

Sources

Validation & Comparative

Comparative Guide: 1H NMR Analysis of (1,2,4-Trimethylpiperazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of (1,2,4-Trimethylpiperazin-2-yl)methanol , a specialized heterocyclic building block.[1]

Unlike standard spectral lists, this guide focuses on comparative structural verification . It contrasts the target molecule with its non-quaternary analog, (1,4-Dimethylpiperazin-2-yl)methanol , to highlight the specific spectral signatures required to confirm the presence of the C2-quaternary center—a critical quality attribute in drug development.[1]

Structural Context & Analytical Challenge

In medicinal chemistry, piperazine rings are ubiquitous pharmacophores.[1][2] The specific derivative (1,2,4-Trimethylpiperazin-2-yl)methanol presents a unique analytical challenge due to the quaternary carbon at position 2 (C2) .[1][3]

  • Target Molecule: (1,2,4-Trimethylpiperazin-2-yl)methanol (Contains a C2-Methyl and C2-Hydroxymethyl group).[1]

  • Primary Alternative (Impurity/Analog): (1,4-Dimethylpiperazin-2-yl)methanol (Contains a C2-Hydrogen and C2-Hydroxymethyl group).[1][3]

The Core Analytical Objective: confirm the methylation at C2 and distinguish it from the protonated precursor. The disappearance of the C2-methine proton and the emergence of diastereotopic splitting patterns are the definitive markers.

Experimental Protocol: Sample Preparation

To obtain high-fidelity data capable of resolving the stereochemical nuances of the piperazine ring, the following protocol is recommended.

Solvent Selection Strategy
  • Method A (Structural Confirmation): DMSO-d6 (99.9% D).[1]

    • Why: Preserves the hydroxyl (-OH) proton coupling, allowing verification of the alcohol moiety. Prevents rapid chemical exchange seen in D2O.[1]

  • Method B (Resolution & Conformation): CDCl3 (Deuterochloroform).[2]

    • Why: Lower viscosity sharpens the ring methylene signals, essential for resolving the complex AA'BB' or ABCD multiplets of the piperazine backbone.

Step-by-Step Workflow
  • Massing: Weigh 10–15 mg of the semi-solid/oil product.

  • Solvation: Dissolve in 0.6 mL of solvent (DMSO-d6 or CDCl3).

  • Filtration (Optional): If the sample is a crude reaction mixture, filter through a cotton plug in a glass pipette to remove inorganic salts (e.g., K2CO3 from synthesis).

  • Acquisition:

    • Pulse Angle: 30° (to ensure accurate integration of methyl singlets).

    • Relaxation Delay (d1): Set to

      
       5 seconds. The quaternary C2-Me has a longer T1 relaxation time; insufficient delay will suppress its integral value below 3H.[1]
      
    • Scans: 16–64 scans (sufficient for >10 mg).[1]

Comparative Spectral Analysis

The following table contrasts the expected shifts of the Target (Quaternary C2) against the Standard Alternative (Tertiary C2).

Table 1: Critical Spectral Differences (in CDCl3)
FeatureTarget: (1,2,4-Trimethyl...)Alternative: (1,4-Dimethyl...)[1][2]Diagnostic Value
C2 Position Quaternary (No Proton) Methine (CH) ~2.3 - 2.6 ppm Primary Confirmation. The loss of the methine multiplet is the strongest evidence of C2-methylation.[1]
C2-Methyl Singlet (s), ~1.0 - 1.2 ppm Absent Confirms the "Trimethyl" structure.[1] Sharp singlet due to lack of vicinal coupling.[1]
-CH2-OH AB Quartet (dd), ~3.4 - 3.6 ppm Doublet of Doublets (dd) or Multiplet Stereochemistry. The quaternary center makes the CH2 protons diastereotopic (magnetically non-equivalent).[1]
N1-Methyl Singlet, ~2.2 - 2.3 ppmSinglet, ~2.3 ppmMinor shift changes due to steric crowding at C2.[1]
N4-Methyl Singlet, ~2.25 ppmSinglet, ~2.28 ppmLess affected by C2 substitution (distal).[1][2][3]
-OH Proton Triplet (in DMSO) or Broad sBroad singlet (exchangeable)In DMSO, the Target OH couples only to CH2 (triplet); Alternative OH couples to CH2 (triplet).[2]

Technical Insight: In the Target molecule, the piperazine ring is locked into a specific chair conformation due to the steric bulk of the C2-Methyl and C2-Hydroxymethyl groups. This often results in a distinct broadening or separation of the axial and equatorial protons at C3, C5, and C6 compared to the more flexible Alternative.[2]

Advanced Structural Verification (2D NMR)

For regulatory submission or complex mixture analysis, 1D NMR is insufficient.[1][2] You must map the connectivity using 2D techniques.[1]

Logic Flow for Assignment

The following diagram illustrates the decision process for assigning the quaternary center.

NMR_Assignment Start Start: 1H NMR Spectrum Check_C2 Check 2.2 - 3.0 ppm Region Is there a Methine (CH) multiplet? Start->Check_C2 Yes_Methine Methine Present Likely (1,4-Dimethyl...) Check_C2->Yes_Methine Yes No_Methine Methine Absent Likely (1,2,4-Trimethyl...) Check_C2->No_Methine No HSQC Run HSQC (Heteronuclear Single Quantum Coherence) No_Methine->HSQC HSQC_Result Check C2 Carbon (~55-60 ppm) Does it correlate to a proton? HSQC->HSQC_Result HMBC Run HMBC (Heteronuclear Multiple Bond Correlation) HSQC_Result->HMBC No Proton on C2 Conclusion_Alt CONFIRMED ALTERNATIVE (Tertiary C2) HSQC_Result->Conclusion_Alt Proton on C2 HMBC_Result Look for correlations to C2 from N1-Me and C2-Me HMBC->HMBC_Result Conclusion_Target CONFIRMED TARGET (Quaternary C2) HMBC_Result->Conclusion_Target Strong 3-bond coupling

Figure 1: Decision tree for distinguishing quaternary piperazine derivatives using 1D and 2D NMR.

Solvent Effects & Troubleshooting

The choice of solvent drastically alters the appearance of the piperazine spectrum due to hydrogen bonding and conformational locking.

Scenario A: The "Disappearing" Signals (D2O/MeOD)
  • Observation: When using protic solvents like Methanol-d4 (MeOD) or Deuterium Oxide (D2O), the -OH proton signal disappears immediately due to deuterium exchange (

    
    ).[1]
    
  • Impact: You lose the ability to quantify the alcohol content, but the aliphatic region (0–4 ppm) becomes cleaner.[2]

  • Recommendation: Use D2O only if you need to suppress large water peaks or if the sample is a salt (e.g., hydrochloride).[2]

Scenario B: The "Shifted" Impurities (Benzene-d6)
  • Observation: If the N-Methyl signals overlap with the ring protons in CDCl3 (common in alkyl-piperazines), switch to Benzene-d6.

  • Mechanism: The benzene ring creates an anisotropic magnetic field that shifts the N-Methyl signals upfield (shielding) more than the ring methylene protons.

  • Result: This often separates the N1-Me and N4-Me signals, allowing for precise integration and purity calculation.[1]

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.

  • Fulmer, G. R., et al. (2010).[1][2][4] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics.

  • ChemicalBook. (2023).[1][3] 1H NMR Spectrum of 1-(2-Dimethylaminoethyl)-4-methylpiperazine (Analog Reference).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 98933, 1,2,4-Trimethylpiperazine.

Sources

A Comparative Guide to X-ray Crystallography of Quaternary Piperazine Salts: From Crystal Engineering to Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise characterization of molecular structures is paramount. Quaternary piperazine salts, a class of compounds with significant pharmacological relevance, present unique challenges and opportunities in their solid-state analysis. This guide provides an in-depth comparison of X-ray crystallography data for various quaternary piperazine salts, offering insights into their structural diversity and the experimental nuances of their characterization. By examining published crystallographic data, we aim to equip researchers with a predictive understanding of how substitution patterns and counter-ions influence the crystal packing and molecular conformation of these versatile molecules.

The Significance of Crystalline Structure in Piperazine Salts

Piperazine and its derivatives are foundational scaffolds in medicinal chemistry, appearing in a wide array of approved drugs.[1] The quaternization of the piperazine nitrogen atoms can enhance solubility, modulate biological activity, and introduce specific intermolecular interactions crucial for crystal engineering. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for unambiguously determining the three-dimensional atomic arrangement of these salts, providing critical data on bond lengths, angles, and supramolecular assemblies.[2] This structural information is invaluable for understanding structure-activity relationships (SAR), polymorphism, and the solid-state stability of active pharmaceutical ingredients (APIs).

Comparative Crystallographic Analysis of Quaternary Piperazine Salts

The conformation of the piperazine ring, typically a chair form, and the nature of the non-covalent interactions are key determinants of the overall crystal structure.[3][4] The following table summarizes crystallographic data from several published studies on a variety of quaternary and protonated piperazine salts, showcasing the influence of substituents and counter-ions on the unit cell parameters and crystal system.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference
Piperazine-1,4-diium bis(4-aminobenzenesulfonate)C₄H₁₂N₂²⁺·2C₆H₆NO₃S⁻MonoclinicP2₁/c13.388(3)6.273(1)11.549(2)104.45(3)[2]
Piperazinediium dioxamateC₄H₁₂N₂²⁺·2C₂H₂NO₃⁻MonoclinicP2₁/n6.4323(4)6.7681(4)13.0032(7)94.488(2)[5]
N-(2-aminoethyl)piperazinium trinitrateC₆H₁₈N₄³⁺·3NO₃⁻MonoclinicP2₁/c6.941(1)13.823(3)15.656(3)92.51(3)[6]
4-(4-nitrophenyl)piperazin-1-ium 4-bromobenzoate dihydrateC₁₀H₁₄N₃O₂⁺·C₇H₄BrO₂⁻·2H₂OTriclinicP-16.989(1)9.876(2)15.356(3)87.06(3)[7]
4-(4-nitrophenyl)piperazin-1-ium 3,5-dinitrobenzoateC₁₀H₁₄N₃O₂⁺·C₇H₃N₂O₆⁻MonoclinicP2₁/n7.152(1)24.312(4)11.458(2)104.09(3)[8]
N,N'-Bis(diphenylphosphino)piperazineC₂₈H₂₈N₂P₂MonoclinicC2/c16.034(2)8.165(1)19.141(3)108.97(1)[9]

This comparative data highlights the variability in crystal packing, even for compounds with the same piperazinium core. The choice of counter-ion and the presence of solvate molecules play a significant role in dictating the final crystal lattice. For instance, the presence of water molecules in the 4-(4-nitrophenyl)piperazin-1-ium 4-bromobenzoate dihydrate leads to a triclinic crystal system, while the unsolvated 3,5-dinitrobenzoate salt of the same cation crystallizes in a monoclinic system.[7][8]

Experimental Workflow for Single-Crystal X-ray Diffraction of Quaternary Piperazine Salts

The successful crystallographic analysis of quaternary piperazine salts hinges on a meticulous experimental workflow, from crystal growth to data refinement. The following provides a detailed, step-by-step methodology that serves as a robust protocol for researchers in the field.

Step 1: Crystal Growth - The Foundation of Quality Data

High-quality single crystals are the prerequisite for successful X-ray diffraction analysis. For quaternary piperazine salts, which are often highly soluble in polar solvents, slow evaporation and solvent diffusion are the most common and effective crystallization techniques.

Protocol for Slow Evaporation:

  • Solvent Selection: Begin by screening a range of solvents. Methanol, ethanol, acetonitrile, and water are good starting points due to the ionic nature of the salts. Mixtures of solvents, such as methanol/dichloromethane or ethanol/ethyl acetate, can also be effective in fine-tuning solubility.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the quaternary piperazine salt in the chosen solvent at room temperature or slightly elevated temperature to ensure complete dissolution.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This step is critical to remove any particulate matter that could act as nucleation sites and lead to the formation of polycrystalline material.

  • Evaporation: Cover the vial with a perforated cap or parafilm with a few pinholes to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment.

  • Monitoring: Monitor the vial over several days to weeks for the appearance of single crystals.

Step 2: Data Collection - Capturing the Diffraction Pattern

Once suitable crystals are obtained, the next step is to collect the X-ray diffraction data using a single-crystal diffractometer.

Protocol for Data Collection:

  • Crystal Mounting: Carefully select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head using a cryoloop and a suitable cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures.

  • Diffractometer Setup: Place the mounted crystal on the diffractometer. Modern diffractometers are typically equipped with a CCD or CMOS detector and use a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Unit Cell Determination: Collect a series of initial frames to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: Based on the determined crystal system, devise a data collection strategy to ensure complete and redundant data are collected. This typically involves a series of scans through different orientations of the crystal.

  • Data Integration and Scaling: After data collection, the raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.

Step 3: Structure Solution and Refinement - From Data to a 3D Model

The final stage involves solving the crystal structure and refining the atomic model to fit the experimental data.

Protocol for Structure Solution and Refinement:

  • Structure Solution: The integrated data is used to solve the phase problem and obtain an initial electron density map. Direct methods or Patterson methods are commonly employed for this purpose.

  • Model Building: An initial atomic model is built into the electron density map. The piperazine ring and any bulky substituents are often readily identifiable.

  • Refinement: The atomic coordinates and displacement parameters are refined against the experimental data using a least-squares minimization algorithm. This process is iterated until the model converges and provides a good fit to the data, as indicated by refinement statistics such as the R-factor.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model, although they can sometimes be located in the difference Fourier map.

  • Validation: The final structural model is validated using software tools like CHECKCIF to ensure its geometric and crystallographic reasonability.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of Quaternary Piperazine Salt crystallization Crystal Growth (e.g., Slow Evaporation) synthesis->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection (Diffractometer) mounting->data_collection integration Data Integration & Scaling data_collection->integration solution Structure Solution (Direct Methods) integration->solution refinement Model Building & Refinement solution->refinement validation Structure Validation (CHECKCIF) refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure logical_relationship cluster_primary Primary Structural Characterization cluster_complementary Complementary & Bulk Analysis SCXRD Single-Crystal XRD (Definitive 3D Structure) PXRD Powder XRD (Phase Purity, Polymorphism) SCXRD->PXRD Provides reference for bulk sample ssNMR Solid-State NMR (Local Environment) SCXRD->ssNMR Correlates with local structure Thermal Thermal Analysis (Stability, Solvation) SCXRD->Thermal Explains thermal events Spectroscopy Vibrational Spectroscopy (Functional Groups, H-Bonding) SCXRD->Spectroscopy Interprets spectral features PXRD->SCXRD Can sometimes lead to structure solution

Sources

A Comparative Guide to Validating the Purity of (1,2,4-Trimethylpiperazin-2-yl)methanol: GC-MS vs. qNMR

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, the rigorous validation of purity is a cornerstone of reliable and reproducible research. This guide provides an in-depth comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR), for the purity assessment of (1,2,4-Trimethylpiperazin-2-yl)methanol, a substituted piperazine derivative of interest in pharmaceutical development. We will delve into the experimental protocols, present comparative data, and offer insights to guide the selection of the most appropriate method for your analytical needs.

Introduction: The Criticality of Purity in Drug Development

(1,2,4-Trimethylpiperazin-2-yl)methanol is a tertiary amine and a substituted N-heterocycle. The presence of impurities, even in trace amounts, can significantly impact the compound's pharmacological and toxicological profile. Therefore, employing a validated, high-accuracy method for purity determination is not just a matter of analytical diligence but a critical step in ensuring the safety and efficacy of potential drug candidates.

While GC-MS is a widely adopted technique for the separation and identification of volatile and semi-volatile compounds, its application to polar, nitrogen-containing molecules like (1,2,4-Trimethylpiperazin-2-yl)methanol can present challenges.[1] In contrast, qNMR has emerged as a robust primary method for purity determination, offering direct measurement without the need for a chemically identical reference standard.[2]

Method 1: Purity Determination by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify different substances within a sample.[3] For polar analytes such as (1,2,4-Trimethylpiperazin-2-yl)methanol, derivatization is often employed to improve chromatographic behavior and prevent peak tailing.

1. Sample Preparation and Derivatization:

  • Accurately weigh approximately 10 mg of (1,2,4-Trimethylpiperazin-2-yl)methanol into a vial.

  • Dissolve the sample in 1 mL of a suitable solvent (e.g., Dichloromethane).

  • Add 100 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Inlet Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injection Volume: 1 µL (split mode, 20:1)

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-500 m/z.

3. Data Analysis:

  • The purity is determined by the area percentage method. The area of the main peak corresponding to the derivatized (1,2,4-Trimethylpiperazin-2-yl)methanol is divided by the total area of all peaks in the chromatogram.

  • Derivatization: The hydroxyl and secondary amine groups of the analyte are polar, which can lead to poor peak shape and interaction with the GC column. Silylation with BSTFA masks these polar groups, increasing volatility and improving chromatographic performance.

  • Column Selection: A non-polar HP-5ms column is chosen for its versatility and good separation of a wide range of compounds.

  • Temperature Program: The temperature program is optimized to ensure good separation of the analyte from potential impurities and solvent peaks.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve derivatize Derivatize with BSTFA dissolve->derivatize heat Heat at 70°C derivatize->heat inject Inject into GC-MS heat->inject separate Separation on HP-5ms inject->separate detect Detection by MS separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate

Caption: Workflow for purity determination of (1,2,4-Trimethylpiperazin-2-yl)methanol using GC-MS.

Method 2: Purity Determination by Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a direct analytical method that determines the purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[4] It is a non-destructive technique that provides both structural and quantitative information in a single experiment.[5][6]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of (1,2,4-Trimethylpiperazin-2-yl)methanol into a clean, dry NMR tube.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid, with a known purity of >99.5%) and add it to the same NMR tube.

  • Add approximately 0.75 mL of a deuterated solvent (e.g., DMSO-d6) to the NMR tube.

  • Ensure complete dissolution by gentle vortexing.

2. NMR Instrumentation and Parameters:

  • NMR Spectrometer: Bruker Avance III 400 MHz (or equivalent).

  • Solvent: DMSO-d6.

  • Pulse Program: A standard 1D proton experiment with a 90° pulse.

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

  • Number of Scans (ns): 16 (or more for higher signal-to-noise).

  • Acquisition Time (aq): At least 3 seconds.

  • Temperature: 298 K.

3. Data Processing and Purity Calculation:

  • Process the acquired FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

  • Phase and baseline correct the spectrum.

  • Integrate a well-resolved, non-overlapping signal of the analyte and a known signal of the internal standard.

  • Calculate the purity using the following formula:[7]

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass

    • P = Purity of the standard

    • "analyte" refers to (1,2,4-Trimethylpiperazin-2-yl)methanol

    • "std" refers to the internal standard

  • Internal Standard: Maleic acid is chosen as it has sharp, well-resolved signals in a region of the ¹H NMR spectrum that does not overlap with the analyte signals. Its high purity is certified, ensuring accurate quantification.

  • Solvent: DMSO-d6 is a good solvent for both the analyte and the internal standard.

  • Relaxation Delay: A long relaxation delay is crucial for accurate quantification in qNMR to ensure that all protons have fully relaxed between pulses, leading to accurate integral values.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_analyte Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std Weigh Internal Standard weigh_std->dissolve acquire Acquire ¹H NMR Spectrum dissolve->acquire process Process FID acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for purity determination of (1,2,4-Trimethylpiperazin-2-yl)methanol using qNMR.

Comparative Analysis: GC-MS vs. qNMR
FeatureGC-MSqNMR
Principle Separation based on volatility and polarity, followed by mass-based detection.Direct quantification based on the relationship between signal intensity and the number of nuclei.[2]
Reference Standard Not required for area % purity, but a certified reference material of the analyte is needed for absolute quantification.Requires a certified internal standard of a different compound.[4]
Sample Preparation Often requires derivatization for polar compounds.Simple dissolution in a deuterated solvent.
Analysis Time Typically longer due to chromatographic separation.Faster for a single sample.
Quantification Relative (area %) or absolute (with standard).Absolute.
Structural Information Provides mass fragmentation patterns for identification.Provides detailed structural information of the analyte and any impurities.[2]
Sensitivity Generally higher, capable of detecting trace impurities.Lower sensitivity compared to MS.
Destructive YesNo
Validation Method validation as per ICH Q2(R1) guidelines is essential.[8][9]Method validation as per ICH Q2(R1) guidelines is essential.[6]
Decision-Making Framework: Choosing the Right Method

The choice between GC-MS and qNMR depends on the specific requirements of the analysis.

Decision_Tree start Purity Analysis of (1,2,4-Trimethylpiperazin-2-yl)methanol q1 Need for absolute quantification? start->q1 q2 Are trace impurities a primary concern? q1->q2 No (Area % sufficient) qnmr Use qNMR q1->qnmr Yes q3 Is structural elucidation of impurities needed? q2->q3 No gcms Use GC-MS q2->gcms Yes q3->gcms No q3->qnmr Yes both Use both for orthogonal validation gcms->both qnmr->both

Caption: Decision tree for selecting between GC-MS and qNMR for purity analysis.

Conclusion and Recommendations

Both GC-MS and qNMR are powerful techniques for assessing the purity of (1,2,4-Trimethylpiperazin-2-yl)methanol.

  • GC-MS is an excellent choice for detecting and identifying trace volatile and semi-volatile impurities , especially when coupled with a well-developed derivatization method. Its high sensitivity makes it ideal for in-process control and final product release testing where low-level impurities must be monitored.

  • qNMR stands out as a superior method for absolute purity determination without the need for an identical reference standard.[2] Its ability to provide simultaneous structural and quantitative information makes it invaluable for the characterization of new chemical entities and for establishing the purity of primary reference standards.

For a comprehensive and robust validation of the purity of (1,2,4-Trimethylpiperazin-2-yl)methanol, a combination of both techniques is recommended . This orthogonal approach, where two mechanistically different methods are used, provides the highest level of confidence in the analytical results, a critical consideration in drug development and regulatory submissions.

References

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • JEOL Ltd. (n.d.). What is qNMR (quantitative NMR) ? Retrieved from [Link]

  • Lazaro, C. A., et al. (2013). Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. Ciência Rural, 43(11), 2093-2099. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. Retrieved from [Link]

  • LCGC International. (2013). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]

  • MDPI. (2021). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 26(15), 4478. [Link]

  • Analytica Chimica Acta. (2025). QUANTIFICATION OF HETEROCYCLIC AROMATIC COMPOUNDS (NSO-HET)IN FUELS. Analytica Chimica Acta, 1376, 344621. [Link]

  • Environics. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1981). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. J. Chem. Soc., Perkin Trans. 2, 76-81. [Link]

  • International Journal of Pharmaceutical Quality Assurance. (2013). A Review on GC-MS and Method Development and Validation. International Journal of Pharmaceutical Quality Assurance, 4(3), 42-51. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

Sources

A Head-to-Head Battle of Bioavailability: Trimethyl vs. Dimethyl Piperazine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Understanding and Predicting In Vivo Performance

For researchers, scientists, and drug development professionals, the piperazine moiety is a familiar and powerful tool. Its unique physicochemical properties often impart favorable absorption, distribution, metabolism, and excretion (ADME) characteristics to a drug candidate.[1][2] The ability to easily modify the piperazine ring, particularly at its nitrogen atoms, allows for the fine-tuning of a compound's properties to enhance its therapeutic potential.[2][3][4]

This guide provides an in-depth comparison of two closely related but distinct piperazine scaffolds: trimethylpiperazine and dimethylpiperazine. While seemingly a minor difference, the addition of a single methyl group can have a cascade of effects that significantly alter a compound's bioavailability. We will explore these differences from a mechanistic perspective, supported by experimental data and detailed protocols for assessing bioavailability in your own drug discovery programs.

The Methyl Effect: A Double-Edged Sword in Bioavailability

The choice between a dimethylpiperazine and a trimethylpiperazine scaffold is not merely a synthetic convenience; it is a strategic decision that can profoundly impact a drug candidate's journey through the body. The addition of a third methyl group introduces changes in several key parameters that govern bioavailability:

  • Basicity (pKa): The nitrogen atoms of the piperazine ring are basic, and their degree of ionization at physiological pH is a critical determinant of both solubility and permeability. N-alkylation from a secondary to a tertiary amine generally leads to a slight decrease in the pKa of that nitrogen. This can influence the overall charge state of the molecule in different environments of the gastrointestinal tract and in circulation.

  • Lipophilicity: The addition of a methyl group, a lipophilic moiety, will invariably increase the overall lipophilicity of the molecule. This can enhance its ability to cross cell membranes but may also decrease its aqueous solubility. This trade-off is a central theme in medicinal chemistry and is particularly relevant when comparing these two scaffolds.[3][5][6]

  • Metabolic Stability: The N-alkyl groups of piperazines are susceptible to metabolism by cytochrome P450 (CYP) enzymes, primarily through N-dealkylation.[7][8] The number and arrangement of methyl groups can influence the rate and site of metabolism, thereby affecting the compound's half-life and overall exposure.

In Vitro Permeability: A Glimpse into Absorption Potential

The ability of a drug to pass through the intestinal epithelium is a primary determinant of its oral bioavailability. The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal barrier and is used to predict in vivo drug absorption.[9][10][11][12][13]

A study exploring the structure-activity relationship of N-alkyl piperazine side chains in a series of CXCR4 antagonists provides valuable insights into the impact of methylation on permeability. The data below is adapted from this study to illustrate the potential differences between analogous compounds bearing dimethyl and trimethyl piperazine scaffolds.[5]

ScaffoldN-Alkyl SubstitutionApparent Permeability (Papp, 10⁻⁶ cm/s)Microsomal Stability (% remaining at 1h)
DimethylpiperazineN-propyl3.685%
TrimethylpiperazineN-propyl, N'-methyl3660%
TrimethylpiperazineN-propyl, N'-ethyl4255%

This data is illustrative and adapted from a study on CXCR4 antagonists to demonstrate the principles of how N-alkylation can affect permeability and metabolic stability.[5] Actual results will be specific to the core scaffold of the drug candidate.

As the data suggests, the addition of a small alkyl group (in this case, methyl or ethyl, creating a "trimethyl" analogue) to the second nitrogen of the piperazine ring can lead to a significant increase in apparent permeability.[5] This is likely due to the increased lipophilicity of the molecule, facilitating its passive diffusion across the Caco-2 cell monolayer. However, this increase in permeability comes at the cost of reduced metabolic stability, a critical factor we will explore next.

The Metabolic Fate: Navigating the CYP Superfamily

The liver is the primary site of drug metabolism, and the cytochrome P450 (CYP) superfamily of enzymes plays a crucial role in the clearance of most drugs. For piperazine-containing compounds, N-dealkylation is a common metabolic pathway mediated by CYP enzymes, particularly CYP3A4 and CYP2D6.[5][8]

The presence of an additional methyl group in a trimethylpiperazine scaffold introduces a new potential site for metabolism. While it might also provide some steric hindrance at the other nitrogen, potentially slowing down metabolism at that position, it is more likely that the additional methyl group will be a target for oxidative metabolism. This is consistent with the illustrative data above, where the more heavily substituted piperazines exhibit lower metabolic stability.[5]

The metabolic clearance of a drug is a key determinant of its half-life and overall exposure (as measured by the Area Under the Curve, or AUC, in pharmacokinetic studies). Therefore, a trimethylpiperazine scaffold, while potentially offering better absorption, may lead to a shorter half-life and lower overall exposure compared to a dimethylpiperazine analogue, assuming all other factors are equal.

Predicting In Vivo Bioavailability: Putting It All Together

The oral bioavailability (F%) of a drug is a complex interplay between its absorption and its first-pass metabolism. Based on the principles discussed above, we can construct a predictive comparison of the expected in vivo pharmacokinetic profiles of analogous compounds containing dimethylpiperazine and trimethylpiperazine scaffolds.

Pharmacokinetic ParameterDimethylpiperazine ScaffoldTrimethylpiperazine ScaffoldRationale
Absorption GoodExcellentIncreased lipophilicity of the trimethyl scaffold likely enhances membrane permeability and absorption.
Metabolism ModerateHighThe additional methyl group provides an extra site for CYP-mediated N-dealkylation, potentially increasing first-pass metabolism.
Cmax (Peak Concentration) ModerateHighFaster and more complete absorption could lead to a higher peak plasma concentration.
t1/2 (Half-life) LongerShorterHigher metabolic clearance would likely result in a shorter elimination half-life.
AUC (Total Exposure) HigherLowerThe increased metabolic clearance may outweigh the enhanced absorption, leading to lower overall drug exposure.
F% (Oral Bioavailability) Moderate to HighVariableThe final bioavailability will depend on the balance between improved absorption and increased first-pass metabolism.

This table presents a predictive, qualitative comparison. The actual in vivo performance will be highly dependent on the specific molecular context of the drug candidate.

Experimental Protocols for Bioavailability Assessment

To empirically determine the bioavailability of your compounds, a combination of in vitro and in vivo studies is essential. Below are detailed, step-by-step methodologies for the Caco-2 permeability assay and a rodent pharmacokinetic study.

Caco-2 Permeability Assay

This protocol outlines the steps for assessing the bidirectional permeability of a test compound across a Caco-2 cell monolayer.[9][12][13]

Workflow Diagram:

Caco2_Workflow cluster_prep Cell Culture & Monolayer Formation cluster_assay Permeability Assay cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21-28 days (media change every 2-3 days) seed->culture differentiate Cells differentiate into a polarized monolayer culture->differentiate teer Measure TEER to confirm monolayer integrity differentiate->teer prepare Prepare dosing solutions of test compound teer->prepare incubate Add compound to apical (A) or basolateral (B) side prepare->incubate transport Incubate at 37°C to allow for transport incubate->transport sample Collect samples from receiver compartment at time points transport->sample lcms Quantify compound concentration by LC-MS/MS sample->lcms papp Calculate apparent permeability (Papp) lcms->papp efflux Determine efflux ratio (Papp B-A / Papp A-B) papp->efflux caption Caco-2 Permeability Assay Workflow PK_Workflow cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Analysis & Modeling iv_dose Administer compound intravenously (IV) to one group collect Collect blood samples at predefined time points iv_dose->collect po_dose Administer compound orally (PO) to another group po_dose->collect process Process blood to obtain plasma collect->process lcms Quantify compound concentration in plasma by LC-MS/MS process->lcms pk_params Calculate PK parameters (AUC, Cmax, t1/2) lcms->pk_params bioavailability Calculate oral bioavailability (F%) pk_params->bioavailability caption Rodent Pharmacokinetic Study Workflow

Caption: Rodent Pharmacokinetic Study Workflow

Methodology:

  • Animal Acclimation and Grouping:

    • Acclimate animals (e.g., male Sprague-Dawley rats) to the facility for at least one week.

    • Divide animals into two groups: intravenous (IV) administration and oral (PO) administration.

  • Dosing Formulation and Administration:

    • Prepare a suitable dosing formulation for both IV and PO routes (e.g., a solution in saline with a co-solvent like DMSO).

    • Administer the compound to the IV group via a tail vein injection at a specific dose (e.g., 1-2 mg/kg).

    • Administer the compound to the PO group via oral gavage at a higher dose (e.g., 5-10 mg/kg).

  • Blood Sample Collection:

    • Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points post-dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). [14] * Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Store plasma samples at -80°C until analysis.

    • Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis of the plasma concentration-time data.

    • Calculate key PK parameters for both IV and PO routes, including:

      • Area Under the Curve (AUC)

      • Maximum Concentration (Cmax)

      • Time to Maximum Concentration (Tmax)

      • Elimination Half-life (t1/2)

      • Clearance (CL)

      • Volume of Distribution (Vd)

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Conclusion: A Strategic Choice Based on Data and Rationale

The selection between a trimethylpiperazine and a dimethylpiperazine scaffold is a nuanced decision that requires a thorough understanding of the interplay between physicochemical properties, absorption, and metabolism. While a trimethylpiperazine may offer the advantage of enhanced permeability and potentially higher peak plasma concentrations, this often comes at the expense of increased metabolic clearance, which can lead to a shorter half-life and lower overall drug exposure. Conversely, a dimethylpiperazine scaffold may provide greater metabolic stability, leading to a more favorable pharmacokinetic profile, even if its absorption is slightly lower.

Ultimately, the optimal choice will depend on the specific therapeutic goals and the overall ADME profile of the lead compound. The experimental protocols outlined in this guide provide a robust framework for generating the necessary data to make an informed decision, moving beyond theoretical predictions to empirical evidence. By carefully considering the "methyl effect" and systematically evaluating your compounds, you can strategically leverage the versatility of the piperazine scaffold to design drug candidates with a higher probability of in vivo success.

References

  • Evotec. Caco-2 Permeability Assay. Available at: [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Available at: [Link]

  • DiVA. Automated Permeability Assays for Caco-2 and MDCK Cells. Available at: [Link]

  • Creative Bioarray. Caco-2 permeability assay. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). ChemistryOpen.
  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (2018). ACS Medicinal Chemistry Letters.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024).
  • Murine Pharmacokinetic Studies. (2013). Journal of Visualized Experiments.
  • Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. (2025). European Journal of Medicinal Chemistry.
  • N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. (2007). Current Drug Metabolism.
  • U.S. Food and Drug Administration. V B. Metabolism and Pharmacokinetic Studies. Available at: [Link]

  • Bienta. Pharmacokinetics Studies in Mice or Rats. Available at: [Link]

  • In-Vivo Mouse and R
  • Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. (2014). Bioorganic & Medicinal Chemistry.
  • Piperazine skeleton in the structural modification of natural products: a review. (2022). RSC Advances.
  • Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. (2004).
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
  • A general and convenient synthesis of N-aryl piperazines. (2015). Tetrahedron Letters.
  • Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study. (2018). Chemico-Biological Interactions.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz

Sources

Safety Operating Guide

Personal protective equipment for handling (1,2,4-Trimethylpiperazin-2-YL)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a critical operational resource for researchers handling (1,2,4-Trimethylpiperazin-2-yl)methanol . As a Senior Application Scientist, I have structured this document to prioritize personnel safety through the "Precautionary Principle," treating this alkyl-piperazine derivative as a potent sensitizer and corrosive agent until specific lot analysis proves otherwise.

Executive Safety Summary (Immediate Action Card)

Before opening the vial, review this summary. This compound combines the alkalinity of a piperazine core with the reactivity of a primary alcohol.[1]

ParameterSpecification / Directive
Primary Hazard Corrosive (pH > 11) & Sensitizer . Causes severe skin burns and eye damage; inhalation may cause allergy or asthma symptoms.[1]
Physical State Typically a viscous liquid or low-melting solid.[1] Hygroscopic.
Glove Material Nitrile (High Grade) .[1][2][3] Minimum thickness 0.11 mm (4-5 mil) for splash protection.[1] Do not use Latex.[1]
Eye Protection Chemical Splash Goggles required.[1] Safety glasses with side shields are insufficient for liquid organic bases.[1]
Engineering Control Fume Hood Mandatory . Do not handle on an open bench.
Incompatibility Strong oxidizing agents, acid chlorides, acid anhydrides.[1]

Hazard Architecture & Risk Assessment

To select the correct PPE, one must understand the molecular behavior of the target compound.[1]

The "Why" Behind the Protocol
  • Alkalinity & Corrosivity: The piperazine ring contains tertiary amines (positions 1 and 4).[1] These are proton acceptors, making the substance highly alkaline.[1] Upon contact with moist tissue (eyes, lungs), it generates hydroxide ions, leading to liquefactive necrosis [1].[1]

  • Sensitization Potential: Piperazine derivatives are well-documented respiratory and skin sensitizers.[1] Repeated exposure, even at low levels, can lead to anaphylactic reactions.[1] The methyl groups increase lipophilicity, potentially enhancing skin absorption [2].[1]

  • Hygroscopicity: The methanol group (position 2) makes the molecule hygroscopic.[1] It will absorb atmospheric water, potentially altering its concentration and increasing the rate of skin permeation.[1]

Personal Protective Equipment (PPE) Matrix

This protocol uses a Two-Tiered Defense System : Routine Handling (Tier 1) and Spill/High-Risk Response (Tier 2).

Tier 1: Routine Synthesis & Aliquoting

For standard benchwork inside a fume hood.

  • Hand Protection:

    • Primary Layer: Nitrile examination gloves (minimum 0.11 mm / 4 mil).[1]

    • Protocol: "Double Gloving" is recommended.[1][3] The outer glove protects against splashes; the inner glove protects during doffing.[1]

    • Breakthrough Logic: While nitrile offers good resistance to bases, the methanol moiety can accelerate permeation.[1] Change outer gloves every 30 minutes or immediately upon splash [3].[1]

  • Eye Protection:

    • Requirement: Tight-fitting chemical splash goggles (ANSI Z87.1 D3 rating).[1]

    • Reasoning: Corrosive liquids can bypass safety glasses via the gap near the cheekbone.[1]

  • Body Protection:

    • Standard cotton/polyester lab coat (buttoned to the neck).[1]

    • Closed-toe chemically resistant shoes.[1]

Tier 2: Spill Cleanup (>10 mL) or Equipment Maintenance

For situations where exposure risk is uncontrolled.

  • Hand Protection: Laminate film gloves (e.g., Silver Shield/4H) worn under heavy-duty nitrile gloves.[1] Laminates provide >8-hour breakthrough time for broad-spectrum organics.[1]

  • Respiratory Protection: If the fume hood sash must be raised or if cleaning a spill outside containment:

    • Respirator: Full-face reusable respirator.[1]

    • Cartridge: Multi-Gas/Vapor cartridge (Organic Vapor + Ammonia/Methylamine) combined with a P100 particulate filter (e.g., 3M 60926).[1]

Operational Workflow Visualization

The following diagram outlines the logical decision-making process for PPE selection and handling.

PPE_Workflow Start Start: Handling (1,2,4-Trimethylpiperazin-2-yl)methanol Assess Assess Task Volume & Environment Start->Assess Routine Routine: < 100mL (Inside Fume Hood) Assess->Routine Standard Work Spill Spill / Maintenance (Potential Aerosol) Assess->Spill High Risk PPE_Routine Tier 1 PPE: - Double Nitrile Gloves - Splash Goggles - Lab Coat Routine->PPE_Routine PPE_Spill Tier 2 PPE: - Silver Shield Liners - Full Face Respirator (OV/Ammonia) - Chem-Resistant Apron Spill->PPE_Spill Action_Routine Execute Task: Keep Sash < 18 inches PPE_Routine->Action_Routine Action_Spill Execute Task: Use Absorbent Pads Neutralize with Weak Acid PPE_Spill->Action_Spill Disposal Disposal: Segregate into Basic Organic Waste Action_Routine->Disposal Action_Spill->Disposal

Figure 1: Decision logic for PPE selection based on operational risk.

Step-by-Step Handling Protocol

A. Donning (Putting on PPE)[1][2]
  • Inspection: Check fume hood flow monitor (target: 80–100 fpm face velocity).

  • Inner Glove: Don the first pair of nitrile gloves.[1] Inspect for pinholes by trapping air.[1]

  • Gowning: Put on lab coat; ensure cuffs cover the inner glove wrist.[1]

  • Outer Glove: Don the second pair of nitrile gloves over the lab coat cuff.[1] This creates a "shingle effect," preventing liquid from running down the arm onto skin.[1]

  • Eyes: Don splash goggles last to prevent fogging before work starts.[1]

B. Manipulation[1]
  • Weighing: If the substance is solid/semi-solid, use a static-free spatula.[1] If liquid, use positive displacement pipettes to prevent dripping (viscosity management).[1]

  • Dilution: Always add the piperazine derivative to the solvent, never the reverse, to manage exotherms.

  • Decontamination: Wipe the exterior of the vial with a dry tissue, then a solvent-dampened tissue (ethanol) before returning it to storage.[1]

C. Doffing (Removal)[5]
  • Outer Gloves: Remove using the "beak method" (pinch outside, pull off inside-out).[1] Dispose of as solid hazardous waste.[1]

  • Wash: Wash inner gloves with soap and water before removing them (if you plan to reuse the inner pair) or remove and discard immediately.[1]

  • Hygiene: Wash hands with soap and water for 20 seconds.[1] Do not use ethanol on bare hands immediately after handling; if trace chemicals are present, ethanol can enhance skin absorption.[1]

Waste Disposal & Decontamination[1]

Proper disposal is legally required and environmentally critical.[1]

Waste StreamClassificationPackaging Protocol
Liquid Waste Basic Organic Waste (High pH)Glass or Polyethylene (HDPE) carboy. Do not mix with acids (exotherm risk) or oxidizers.[1][4]
Solid Waste Hazardous Debris Contaminated gloves, tissues, and weighing boats must go into a sealed hazardous waste bag/drum.[1]
Spill Cleanup Neutralization Required Absorb with vermiculite or sand.[1] Do not use paper towels for large spills (heat generation).[1] Pack in a wide-mouth jar.

Decontamination Solution: For cleaning glassware or bench surfaces, use a 5% Citric Acid solution or dilute Acetic Acid to neutralize the amine, followed by a water rinse and an ethanol finish.[1]

References

  • Mulder, G. J., & Dencker, L. (2025).[1] Pharmaceutical Toxicology: Safety Sciences of Drugs. Springer.[1] (General mechanism of alkaline tissue damage).

  • European Chemicals Agency (ECHA). (2023).[1] Substance Information: Piperazine and its derivatives. Retrieved from [Link]

  • Kimberly-Clark Professional. (2024).[1][5] Chemical Resistance Guide: Nitrile Gloves vs. Organic Bases. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Laboratory Safety Guidance: Working with Sensitizers. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.